Product packaging for 2,4-Dihydroxybenzaldehyde(Cat. No.:CAS No. 95-01-2)

2,4-Dihydroxybenzaldehyde

Cat. No.: B120756
CAS No.: 95-01-2
M. Wt: 138.12 g/mol
InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
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Description

2,4-dihydroxybenzaldehyde is a dihydroxybenzaldehyde that is resorcinol which has been substituted by a formyl group para to one of the hydroxy groups.
This compound has been reported in Morus macroura, Boenninghausenia albiflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3 B120756 2,4-Dihydroxybenzaldehyde CAS No. 95-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IUNJCFABHJZSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID8021806
Record name 2,4-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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CAS No.

95-01-2
Record name 2,4-Dihydroxybenzaldehyde
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Record name beta-Resorcylaldehyde
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Record name Benzaldehyde, 2,4-dihydroxy-
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Foundational & Exploratory

2,4-Dihydroxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde: Chemical Properties, Structure, and Biological Activities

Introduction

This compound, also known as β-resorcylaldehyde, is an organic compound with the chemical formula C₇H₆O₃.[1] It is a phenolic aldehyde that appears as a light yellow to beige crystalline solid.[2][3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest for its biological activities. This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and biological significance for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a derivative of resorcinol, where a formyl group is substituted para to one of the hydroxyl groups.[4] Its structure consists of a benzene ring with two hydroxyl (-OH) groups at positions 2 and 4, and an aldehyde (-CHO) group at position 1.

Key structural identifiers are summarized below:

  • IUPAC Name : this compound[1][5]

  • Synonyms : β-Resorcylaldehyde, 4-Formylresorcinol, 4-Hydroxysalicylaldehyde[1][3][5]

  • CAS Number : 95-01-2[1]

  • Molecular Formula : C₇H₆O₃[1][3]

  • SMILES : C1=CC(=C(C=C1O)O)C=O[1][5]

  • InChI : InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H[1][5]

  • InChIKey : IUNJCFABHJZSKB-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its application in various experimental settings.

PropertyValueReference(s)
Molecular Weight138.12 g/mol [1][3]
Melting Point132 - 137 °C[2][4]
Boiling Point226 - 351 °C (Varies with pressure)[1][2]
Density1.33 - 1.409 g/cm³[3][6]
Water SolubilityModerately soluble[1][3][7]
Organic Solvent SolubilityHighly soluble in ethanol, ether, and chloroform[3][7]
pKa7.56 ± 0.18 (Predicted)[6]
LogP0.91030[6]
Flash Point165.9 °C[6]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an efficient method for the synthesis of this compound from resorcinol.[8][9] Yields typically range from 65-75%.[8][9]

Materials:

  • Resorcinol

  • Phosphorous oxychloride (POCl₃) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • All reactions should be conducted under an anhydrous argon atmosphere.[10]

  • Prepare the Vilsmeier reagent by adding POCl₃ or oxalyl chloride to DMF, typically in a solvent like acetonitrile. When using oxalyl chloride, the Vilsmeier reagent, [H(Cl)C=N(CH₃)₂]⁺Cl⁻, precipitates as a solid.[10]

  • Cool the reaction mixture to approximately -15 °C.[10]

  • Slowly add a solution of resorcinol to the stirred Vilsmeier reagent.

  • The intermediate formamidinium chloride salt will precipitate from the reaction mixture.[10]

  • After the reaction is complete, the salt is isolated.

  • The final product, this compound, is obtained by crystallization of the intermediate salt from warm water.[10]

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent [H(Cl)C=N(CH3)2]+Cl- DMF->Vilsmeier POCl3 POCl3 / Oxalyl Chloride POCl3->Vilsmeier Mixture Reaction Mixture (-15 °C) Vilsmeier->Mixture Add Resorcinol Solution Resorcinol Resorcinol (in Acetonitrile) Resorcinol->Mixture Salt Formamidinium Salt (Precipitate) Mixture->Salt Precipitation Crystallization Crystallization (Warm Water) Salt->Crystallization Isolation & Hydrolysis Product This compound Crystallization->Product Final Product G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation DHB 2,4-Dihydroxy- benzaldehyde DHB->iNOS Inhibits DHB->COX2 Inhibits

References

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde (CAS 95-01-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzaldehyde (CAS 95-01-2), a versatile aromatic aldehyde pivotal in synthetic chemistry. Also known as β-resorcylaldehyde, this compound serves as a critical intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] This document consolidates essential information on its physicochemical properties, synthesis methodologies, key chemical reactions, and biological significance, with a focus on its applications in drug discovery and development. Detailed experimental protocols and visual diagrams of reaction mechanisms and biological pathways are included to facilitate practical application and further research.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a cream to pale brown or light red powder.[2][3] Its chemical structure, featuring hydroxyl and aldehyde functional groups, imparts a high degree of reactivity, making it a valuable precursor in organic synthesis.[1]

PropertyValueReference
Molecular Formula C₇H₆O₃[1]
Molecular Weight 138.12 g/mol [1]
Melting Point 133 - 138 °C[3]
Boiling Point 220 - 228 °C @ 22 mmHg[3]
Appearance Cream to pale brown/light red powder[2][3]
Solubility Moderately soluble in water; highly soluble in ethanol, ether, and chloroform.[4]
CAS Number 95-01-2[1]
InChI Key IUNJCFABHJZSKB-UHFFFAOYSA-N[5]
SMILES String O=Cc1ccc(O)cc1O[5]

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of this compound from resorcinol.[2] This formylation reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Vilsmeier-Haack Reaction: An Experimental Protocol

This protocol is based on the efficient synthesis of this compound from resorcinol.[2]

Materials:

  • Resorcinol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Acetonitrile

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride or oxalyl chloride dropwise to DMF in acetonitrile, maintaining the temperature with an ice bath.

  • Once the Vilsmeier reagent is formed, cool the mixture.

  • Slowly add a solution of resorcinol in acetonitrile to the cooled Vilsmeier reagent.

  • Stir the reaction mixture at a low temperature for several hours.

  • After the reaction is complete, the intermediate formamidinium salt is hydrolyzed by the addition of water.

  • The crude this compound can then be isolated and purified, often through recrystallization, to yield the final product with reported yields of 65-75%.[2]

Diagram of the Vilsmeier-Haack Reaction Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Resorcinol Resorcinol Resorcinol->Intermediate Product This compound Intermediate->Product Hydrolysis Water (Workup) Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Key Reactions and Applications in Drug Development

The reactivity of both the aldehyde and hydroxyl groups makes this compound a versatile building block for a variety of more complex molecules with significant biological activities.[1]

Regioselective Alkylation

A notable reaction is the regioselective alkylation of the 4-hydroxyl group to produce 4-alkoxy-2-hydroxybenzaldehydes. These derivatives are important precursors for a range of therapeutic agents, including those with applications in treating cancers, bacterial and fungal infections, and type 2 diabetes.[7] A highly efficient method for this transformation involves using cesium bicarbonate as a base in acetonitrile.[7]

Experimental Protocol for Regioselective Alkylation: [7]

  • To a solution of this compound (5.0 mmol) in acetonitrile (25 mL), add the desired alkyl bromide (15.0 mmol).

  • Add cesium bicarbonate (2.9 g, 15 mmol).

  • Heat the reaction mixture in a pressure vessel at 80 °C for 4 hours with vigorous stirring.

  • Cool the reaction to room temperature and filter to remove solids.

  • Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 4-alkylated product.

Diagram of Regioselective Alkylation:

G DHB This compound Product 4-Alkoxy-2-hydroxybenzaldehyde DHB->Product Alkyl_Bromide Alkyl Bromide Alkyl_Bromide->Product Base CsHCO3 (Base) Base->Product Solvent Acetonitrile (Solvent) Solvent->Product G LPS LPS iNOS_COX2 iNOS and COX-2 Expression LPS->iNOS_COX2 DHB This compound DHB->iNOS_COX2 NO_ROS NO and ROS Production iNOS_COX2->NO_ROS Inflammation Inflammation NO_ROS->Inflammation

References

Spectroscopic Analysis of 2,4-Dihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Dihydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and other commercially important chemicals. The following sections detail its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering a foundational dataset for researchers in drug discovery and materials science.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₆O₃, with a molecular weight of 138.12 g/mol . Its structure, featuring a benzene ring substituted with two hydroxyl groups and a formyl group, gives rise to a distinct spectroscopic signature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. The key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400 (broad)O-H stretchPhenolic -OH
~1640C=O stretchAldehyde
~1580C=C stretchAromatic ring
~1480C-H bendAromatic ring
~1200-1300C-O stretchPhenolic -OH

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectrum (in DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.73s2H--OH (phenolic)
9.92s1H--CHO (aldehyde)
7.52d1H8.8H-6
6.39dd1H8.8, 2.4H-5
6.32d1H2.4H-3

¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~190C=O (aldehyde)
~165C-OH (C4)
~162C-OH (C2)
~135C-H (C6)
~115C-CHO (C1)
~108C-H (C5)
~103C-H (C3)

Note: Specific chemical shift values for ¹³C NMR can vary slightly depending on the solvent and concentration.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: A small amount of this compound (1-2 mg) is placed in a clean, dry agate mortar.

  • Grinding: The sample is thoroughly ground to a fine powder.

  • Mixing: Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample and KBr are intimately mixed by grinding until a homogenous mixture is obtained.

  • Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for baseline correction.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

  • Transfer: The solution is transferred to a clean, dry 5 mm NMR tube.

  • Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • Spectral Acquisition:

    • ¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.

    • ¹³C NMR: The ¹³C NMR spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample Compound of Interest (this compound) Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Acquire_FTIR FT-IR Spectrometer Prep_FTIR->Acquire_FTIR Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Process_FTIR Process FT-IR Spectrum (Baseline Correction, Peak Picking) Acquire_FTIR->Process_FTIR Process_NMR Process NMR Spectra (Referencing, Integration) Acquire_NMR->Process_NMR Interpret_FTIR Identify Functional Groups Process_FTIR->Interpret_FTIR Interpret_NMR Assign Chemical Shifts & Determine Structure Process_NMR->Interpret_NMR Report Compile Spectroscopic Data & Generate Report Interpret_FTIR->Report Interpret_NMR->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde), a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. Understanding its physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring product shelf-life. This document compiles available quantitative data, details relevant experimental protocols, and presents visual workflows for key analytical procedures.

Solubility Profile

This compound is a polar molecule, and its solubility is dictated by the presence of two hydroxyl groups and an aldehyde functional group, which can participate in hydrogen bonding.

Qualitative Solubility

This compound exhibits moderate solubility in water and is highly soluble in many common organic solvents. A summary of its qualitative solubility is presented below.

Solvent ClassSolventSolubility
Polar Protic WaterModerately Soluble[1]
EthanolHighly Soluble[1][2]
MethanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Ethyl AcetateSlightly Soluble
Nonpolar ChloroformHighly Soluble[1]
EtherHighly Soluble[1]
BenzeneInsoluble[3]
Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available data.

SolventTemperature (°C)Solubility
Water25~16.1 g/L (estimated)[4]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL
95% EthanolNot Specified50 mg/mL

Stability Profile

This compound is a generally stable compound under standard laboratory conditions but is susceptible to degradation under specific environmental stresses.

General Stability
  • Air and Moisture: The compound is sensitive to air and prolonged exposure to moist air can cause it to oxidize and turn into a brown, ether-insoluble powder.[3][5] It is recommended to store it under an inert atmosphere.

  • Light: As a phenolic compound, this compound may be sensitive to light and should be stored in a light-resistant container.

  • pH: It is known to decompose in the presence of strong acids and strong bases.[3]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[5]

Thermal Stability

While specific thermal degradation kinetics for this compound are not extensively reported, thermal analysis of a copolymer containing a derivative (2,4-dihydroxyacetophenone) has been studied using thermogravimetric analysis (TGA) to determine its decomposition and thermal stability.[6] For the pure compound, it is stable under normal temperatures and pressures.[5]

Photostability

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of solid compounds in a liquid solvent.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with Teflon-lined screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it in a thermostatic shaker set to the desired temperature.

    • Equilibrate the mixture for at least 24 hours to ensure saturation. Periodically check for the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated HPLC method (see section 3.3).

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in g/100 mL or other desired units.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess this compound to solvent in a vial B Equilibrate in thermostatic shaker (e.g., 24h at constant T) A->B C Allow solid to settle B->C D Withdraw supernatant with a pre-warmed syringe C->D E Filter through 0.45 µm filter D->E F Dilute sample to known volume E->F G Analyze by HPLC-UV F->G H Determine concentration from calibration curve G->H I Calculate solubility in the saturated solution H->I G Workflow for Forced Degradation Study cluster_1 Stress Conditions A Prepare stock solution of This compound B Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid, e.g., 80°C) A->E F Photostability (Solid & Solution) A->F G Sample at various time points B->G C->G D->G E->G F->G H Neutralize/Dilute samples G->H I Analyze by Stability-Indicating HPLC-PDA Method H->I J Quantify parent compound and degradation products I->J

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde. A pivotal intermediate in the synthesis of a wide array of pharmaceuticals, fine chemicals, and dyes, its preparation has been a subject of significant chemical research for over a century. This document details the key historical synthetic methodologies, including the Reimer-Tiemann reaction, the Gattermann synthesis, and the Vilsmeier-Haack reaction. Each method is presented with a focus on its historical context, reaction mechanism, and detailed experimental protocols. Quantitative data is summarized in comparative tables, and reaction pathways are visualized using Graphviz diagrams to offer a clear and thorough understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Emergence of a Versatile Intermediate

This compound (IUPAC name: this compound) is an organic compound with the chemical formula C₇H₆O₃.[1] It is a derivative of both benzaldehyde and resorcinol, featuring hydroxyl groups at positions 2 and 4 of the benzene ring. This substitution pattern makes it a highly activated aromatic system, prone to electrophilic substitution, and a valuable precursor for a multitude of more complex molecules.

While the precise moment of its initial discovery and isolation remains historically ambiguous, the scientific record points to its first significant synthesis and characterization in 1876 through the work of Karl Reimer and Ferdinand Tiemann.[2][3][4] Their development of the Reimer-Tiemann reaction marked the beginning of focused efforts to synthesize this and other phenolic aldehydes, paving the way for its use in various scientific and industrial applications.

Historical Synthesis Methods

The synthesis of this compound has evolved significantly since the late 19th century. Three classical named reactions form the cornerstone of its historical preparation: the Reimer-Tiemann reaction, the Gattermann synthesis, and the Vilsmeier-Haack reaction. These methods, while foundational, differ in their reagents, reaction conditions, yields, and scalability.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction was the first to provide a viable route to hydroxybenzaldehydes from phenols.[2][3][4] The reaction typically involves the ortho-formylation of a phenol using chloroform in a basic solution.[2] When applied to resorcinol, this compound is a primary product.

Reaction Mechanism: The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene (:CCl₂) intermediate. The highly reactive carbene is generated from chloroform by the action of a strong base. The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.

Reimer_Tiemann_Reaction cluster_carbene Dichlorocarbene Formation cluster_formylation Formylation of Resorcinol CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH⁻ OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ Resorcinol Resorcinol Resorcinoxide Resorcinoxide (phenoxide) Resorcinol->Resorcinoxide + OH⁻ Intermediate1 Dichloromethyl substituted intermediate Resorcinoxide->Intermediate1 + :CCl₂ Intermediate2 Iminium intermediate Intermediate1->Intermediate2 + 2OH⁻ - 2Cl⁻ Product This compound Intermediate2->Product Hydrolysis (H₃O⁺)

Figure 1: Reimer-Tiemann Reaction Pathway

Experimental Protocol (Adapted for Resorcinol): A study by Pattekhan and Divakar (2001) demonstrated the Reimer–Tiemann reaction of resorcinol, achieving a 70.0% yield of this compound in the presence of β-cyclodextrin, which likely enhances the regioselectivity.[4] A general laboratory procedure is as follows:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of resorcinol in aqueous sodium hydroxide is prepared.

  • The solution is heated, and chloroform is added dropwise with vigorous stirring.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the excess chloroform is removed by distillation.

  • The remaining solution is acidified with dilute sulfuric acid.

  • The product, this compound, is then isolated by steam distillation and can be further purified by recrystallization.

The Gattermann Synthesis (1898)

Developed by the German chemist Ludwig Gattermann, this method provides an alternative route to phenolic aldehydes.[5] The classical Gattermann reaction involves the formylation of electron-rich aromatic compounds, such as phenols, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] A significant modification by Adams replaced the hazardous gaseous HCN with the more manageable solid zinc cyanide (Zn(CN)₂).[6]

Reaction Mechanism: The Gattermann reaction proceeds via the in-situ formation of formimidoyl chloride (ClCH=NH), which then acts as the electrophile. In the presence of a Lewis acid, this species forms a complex that attacks the activated aromatic ring of resorcinol. The resulting aldimine intermediate is subsequently hydrolyzed to yield the aldehyde.

Gattermann_Synthesis cluster_electrophile Electrophile Formation cluster_formylation Formylation of Resorcinol HCN Hydrogen Cyanide Electrophile Formimidoyl chloride [HC(Cl)=NH] HCN->Electrophile HCl Hydrogen Chloride HCl->Electrophile Resorcinol Resorcinol Intermediate Aldimine intermediate Resorcinol->Intermediate + [HC(Cl)=NH] + AlCl₃ AlCl3 AlCl₃ Product This compound Intermediate->Product Hydrolysis (H₂O)

Figure 2: Gattermann Synthesis Pathway

Experimental Protocol (Adams Modification): This protocol is adapted from the Adams modification, which is generally preferred for its improved safety.

  • Resorcinol is dissolved in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a gas inlet tube and a stirrer.

  • Zinc cyanide is added to the solution.

  • The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the suspension with stirring until saturation.

  • The reaction is allowed to proceed at a low temperature for several hours.

  • The solvent is decanted, and the solid aldimine hydrochloride intermediate is washed with fresh solvent.

  • The intermediate is then hydrolyzed by heating with water.

  • The resulting this compound is isolated by filtration and can be purified by recrystallization from hot water.

The Vilsmeier-Haack Reaction (1927)

Discovered by Anton Vilsmeier and Albrecht Haack, this reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a phosphoryl chloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the active formylating agent, known as the Vilsmeier reagent.[8][9]

Reaction Mechanism: The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich resorcinol ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the final aldehyde product.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Resorcinol DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Resorcinol Resorcinol Intermediate Iminium salt intermediate Resorcinol->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Figure 3: Vilsmeier-Haack Reaction Pathway

Experimental Protocol: The following is a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, which has been reported to provide good yields.[10]

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, N,N-dimethylformamide (DMF) is dissolved in a suitable solvent like acetonitrile. The solution is cooled in an ice bath, and phosphoryl chloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred for a period to ensure the complete formation of the Vilsmeier reagent.[10]

  • Formylation: A solution of resorcinol in acetonitrile is then added slowly to the prepared Vilsmeier reagent, again maintaining a low temperature (e.g., -15°C). The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature.

  • Hydrolysis and Isolation: The reaction mixture is then carefully poured into ice water and heated to hydrolyze the intermediate iminium salt. Upon cooling, the crude this compound precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Comparative Analysis of Historical Synthesis Methods

The choice of a synthetic method for this compound historically depended on the available reagents, safety considerations, and desired yield and purity. The following table provides a comparative summary of the key quantitative parameters for each of the discussed historical methods.

Parameter Reimer-Tiemann Reaction Gattermann Synthesis Vilsmeier-Haack Reaction
Primary Reagents Resorcinol, Chloroform, Strong Base (e.g., NaOH)Resorcinol, HCN/HCl (or Zn(CN)₂/HCl), Lewis Acid (AlCl₃)Resorcinol, DMF, POCl₃
Typical Yield Moderate (can be improved, e.g., 70% with β-cyclodextrin[4])High (up to 95% for β-resorcylaldehyde[5])Good to High (65-80%[10])
Reaction Temperature Elevated (reflux)Low to room temperatureLow to room temperature
Key Intermediates Dichlorocarbene, Dichloromethyl-substituted phenoxideFormimidoyl chloride, AldimineVilsmeier reagent (Chloroiminium salt), Iminium salt
Safety Concerns Use of toxic chloroform, exothermic reactionUse of highly toxic HCN gas (mitigated by Adams modification)Use of corrosive POCl₃

Spectroscopic Data of this compound

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Spectroscopic Method Key Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm) = 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7.
FT-IR (KBr, cm⁻¹)Key peaks corresponding to O-H stretching (broad), C=O stretching (aldehyde), and aromatic C-H and C=C stretching.
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 138.

Conclusion

The historical synthesis of this compound is a testament to the ingenuity of organic chemists in the late 19th and early 20th centuries. From the initial breakthroughs with the Reimer-Tiemann and Gattermann reactions to the development of the more versatile Vilsmeier-Haack method, the ability to efficiently produce this key intermediate has had a lasting impact on the fields of medicinal chemistry, materials science, and industrial chemical production. For contemporary researchers and drug development professionals, an understanding of these foundational synthetic routes provides not only a historical perspective but also valuable insights into the reactivity of phenolic compounds and the principles of electrophilic aromatic substitution. The continued relevance of this compound as a building block underscores the enduring legacy of these pioneering synthetic methods.

References

β-Resorcylaldehyde physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Resorcylaldehyde, systematically known as 2,4-dihydroxybenzaldehyde, is an organic compound belonging to the family of phenolic aldehydes. It is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a formyl (-CHO) group at position 1. This molecule serves as a versatile intermediate and building block in the synthesis of a wide array of pharmaceuticals, dyes, agrochemicals, and materials. Its antioxidant and antibacterial properties also make it a subject of interest in medicinal chemistry and drug development. This guide provides an in-depth overview of its core physical and chemical characteristics, experimental protocols, and key reactivity pathways.

Physical and Chemical Characteristics

β-Resorcylaldehyde is typically a crystalline solid, ranging in color from cream or light yellow to beige.[1] It is known to be sensitive to air and moisture, and prolonged exposure can cause it to turn into a brown, amorphous powder that is insoluble in ether.[2][3]

General and Physicochemical Properties

The fundamental properties of β-Resorcylaldehyde are summarized in the table below, providing a snapshot of its identity and key physical constants.

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms β-Resorcylaldehyde, 4-Formylresorcinol, 2,4-Dihydroxybenzenecarbonal[4][5][6]
CAS Number 95-01-2[5][7]
Molecular Formula C₇H₆O₃[2][5]
Molar Mass 138.12 g/mol
Appearance Cream to light brown crystalline powder or flakes[1]
Density 1.409 g/cm³[1][5]
pKa 7.56 ± 0.18 (Predicted)[1]
LogP 1.229 - 1.38[8]
Refractive Index 1.674[1][5]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Thermochemical Data

The thermal properties of a compound are critical for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Melting Point 133 - 138 °C (271.4 - 280.4 °F)[1][5][7][9][10]
Boiling Point 350.7 °C at 760 mmHg 220 - 228 °C at 22 mmHg[1][5][7][9][10]
Flash Point 165.9 °C[1][5]
Solubility Profile

Understanding the solubility is key to designing reaction conditions and purification procedures.

SolventSolubilityReference(s)
Water Soluble[1][2][5]
Ethanol Soluble[2][5]
Ether Soluble[2][5]
Chloroform Soluble[2][5]
Glacial Acetic Acid Soluble[2][5]
Benzene Soluble (Difficultly soluble in cold benzene)[2][5]
DMSO Slightly soluble[1][8]
Ethyl Acetate Slightly soluble[1][8]
Methanol Slightly soluble[1][8]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of β-Resorcylaldehyde.

Spectrum TypeKey FeaturesReference(s)
¹H NMR (DMSO-d₆)Signals expected for aromatic protons (approx. 6.3-7.3 ppm), an aldehyde proton (approx. 10.2 ppm), and two hydroxyl protons (approx. 9.7-11.0 ppm). The exact shifts and coupling patterns depend on the specific environment.[2]
¹³C NMR Peaks expected for aromatic carbons (approx. 104-163 ppm), and a downfield aldehyde carbon (approx. 190-200 ppm).[11] The carbons attached to hydroxyl groups will be shifted downfield.[7][11]
IR (KBr, cm⁻¹) Broad O-H stretching band (phenolic) around 3200-3500 cm⁻¹.[12] Aromatic C-H stretching just above 3000 cm⁻¹. Strong C=O stretching (aldehyde) around 1640-1690 cm⁻¹.[13] Aromatic C=C stretching around 1500-1600 cm⁻¹. C-O stretching around 1200-1300 cm⁻¹.[2][12][14]
UV-Vis (Methanol)Maximum absorption (λmax) is expected due to π→π* transitions within the aromatic ring and carbonyl group, influenced by the hydroxyl substituents.[15][16] A reported Sadtler UV number is 21982N.[17][15][16][17]

Chemical Reactivity and Synthesis

β-Resorcylaldehyde's reactivity is governed by its three functional groups: two phenolic hydroxyl groups and one aldehyde group. The hydroxyl groups are nucleophilic and acidic, while the aldehyde group is electrophilic and can undergo condensation and oxidation reactions. The molecule is stable under normal temperatures and pressures but is sensitive to air, strong oxidizing agents, and strong bases.[3][8]

Logical Framework of Structure-Reactivity

Caption: Relationship between functional groups and chemical properties.

Key Reactions
  • Regioselective Alkylation/Benzylation: Due to the different acidities of the two hydroxyl groups (the 4-OH is more acidic), it is possible to achieve regioselective alkylation or benzylation at the C4 position under mild basic conditions (e.g., using CsHCO₃ or KF).[3][5][9] This is a crucial reaction for synthesizing derivatives with modified properties.

  • Condensation Reactions: The aldehyde group readily reacts with primary amines, hydrazines, and hydrazides to form Schiff bases or hydrazones.[1][18] For example, it undergoes a condensation reaction with isonicotinic acid hydrazide to yield this compound isonicotinoyl hydrazone.[8]

  • Vilsmeier-Haack Formylation: This is a common method for synthesizing β-Resorcylaldehyde from resorcinol.[5][19]

Experimental Protocols

This protocol describes a high-yield synthesis of this compound from resorcinol.

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) in acetonitrile to a solution of dimethylformamide (DMF) in acetonitrile at room temperature.

  • Reaction: Cool the Vilsmeier reagent solution to approximately -15 °C.

  • Slowly add a solution of resorcinol in acetonitrile to the cooled reagent. Maintain the temperature between -10 °C and 25 °C during the addition.

  • After the addition is complete, allow the reaction to warm to 25-30 °C and stir for about 2 hours.

  • Isolation: The intermediate Vilsmeier-formamidinium salt precipitates from the solution. Isolate the crystalline salt by filtration.

  • Hydrolysis: Convert the isolated salt to this compound by crystallization from warm water. The final product can be obtained in yields of 69-80%.

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Prep cluster_reaction Formylation Reaction cluster_workup Workup & Purification POCl3 POCl₃ in Acetonitrile VilsmeierReagent Vilsmeier Reagent [H(Cl)C=N(CH₃)₂]⁺ POCl3->VilsmeierReagent DMF DMF in Acetonitrile DMF->VilsmeierReagent ReactionMix Reaction at -15°C to 30°C VilsmeierReagent->ReactionMix Resorcinol Resorcinol in Acetonitrile Resorcinol->ReactionMix Salt Formamidinium Salt (Precipitate) ReactionMix->Salt Precipitation Filtration Filtration Salt->Filtration Hydrolysis Hydrolysis (Warm Water) Filtration->Hydrolysis Product β-Resorcylaldehyde (Final Product) Hydrolysis->Product Crystallization

Caption: Workflow for the Vilsmeier-Haack synthesis of β-Resorcylaldehyde.

This protocol achieves selective benzylation at the more acidic 4-hydroxyl position.

  • Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add anhydrous potassium fluoride (KF, 2.0 eq.) or cesium bicarbonate (CsHCO₃, 3.0 eq.).[3][5]

  • Addition: Add benzyl chloride (1.75-3.0 eq.) to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction.[5]

  • Reaction: Heat the reaction mixture to reflux (or 80 °C for CsHCO₃) and stir vigorously for 4-24 hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using an EtOAc/Hexanes gradient) to isolate the 4-benzyloxy-2-hydroxybenzaldehyde product.

This is a general procedure for the condensation reaction with a hydrazide.

  • Dissolution: Dissolve equimolar amounts of this compound and the desired carboxylic acid hydrazide (e.g., isonicotinic hydrazide) in methanol.

  • Catalysis: Add a catalytic amount of acetic acid to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by TLC.

  • Isolation: The hydrazone product often precipitates from the solution upon cooling. It can be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Condensation_Pathway Aldehyde β-Resorcylaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Hydrazide (Nucleophilic Attack) Hydrazide R-CO-NH-NH₂ (Hydrazide) Product Hydrazone (Schiff Base) Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: General pathway for the formation of a hydrazone.

Safety and Handling

β-Resorcylaldehyde is classified as harmful and an irritant. Proper safety precautions must be taken during handling.

  • Hazards: Harmful if swallowed (H302). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][20]

  • Precautions: Avoid breathing dust (P261).[20] Use in a well-ventilated area.[3] Wear protective gloves, clothing, and eye/face protection.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338).[20]

    • Skin: Wash with plenty of soap and water.[9]

    • Ingestion: Rinse mouth and seek medical attention.[9]

    • Inhalation: Move person to fresh air.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][20] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[8][9]

  • Incompatibilities: Strong oxidizing agents and strong bases.[3][9]

  • Disposal: Dispose of in accordance with local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[20]

Applications

β-Resorcylaldehyde is a valuable intermediate in various fields:

  • Pharmaceuticals: It is a precursor for synthesizing compounds with antibacterial and antioxidant activities.[5]

  • Dyes and Pigments: Used as an intermediate in the dye industry.[5]

  • Materials Science: Employed in the synthesis of polymers and chiral liquid crystal dimers.[1]

  • Analytical Chemistry: Its derivatives, such as the fluorescent isonicotinoyl hydrazone, can be used as analytical reagents.[8]

Conclusion

β-Resorcylaldehyde is a multifunctional aromatic aldehyde with well-defined physical properties and versatile chemical reactivity. Its synthesis is achievable through established methods like the Vilsmeier-Haack reaction, and its functional groups can be selectively modified to produce a wide range of valuable derivatives. A thorough understanding of its characteristics, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde) and its derivatives represent a versatile class of phenolic compounds with a broad spectrum of biological activities. Their inherent structural features, including the presence of hydroxyl and aldehyde groups, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this area.

Anticancer Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated promising anticancer potential by targeting key cellular pathways involved in cancer progression. A notable mechanism of action is the inhibition of Heat shock protein 90 (Hsp90).

Inhibition of Hsp90 ATPase Activity

Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. Its inhibition leads to the degradation of these client proteins, ultimately resulting in cancer cell death. Schiff base derivatives of this compound have been identified as inhibitors of the ATPase activity of Hsp90.

Table 1: Anticancer Activity of this compound Schiff Base Derivatives

Compound IDDerivative StructureAssayCell LineIC50 (µM)
1 N/AHsp90 ATPase InhibitionN/AN/A
2 N/AMTT AssayPC3N/A
3 Schiff base 13MTT AssayPC34.85[1]
4 Schiff base 5MTT AssayPC37.43[1]
5 Schiff base 6MTT AssayPC37.15[1]

Note: Specific structures for all derivatives were not available in the provided search results. N/A indicates data not available from the search results.

Experimental Protocols

This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90. The protocol involves the following steps:

  • Reagent Preparation : Prepare the Malachite Green reagent by mixing a solution of Malachite Green hydrochloride with ammonium molybdate in an acidic medium. A stabilizing agent like polyvinyl alcohol is often included.

  • Assay Reaction : In a 96-well plate, combine recombinant Hsp90 protein, the test compound (this compound derivative), and ATP in an appropriate assay buffer (e.g., Tris-HCl buffer containing KCl and MgCl2).

  • Incubation : Incubate the reaction mixture at 37°C for a specific period to allow for ATP hydrolysis.

  • Color Development : Stop the reaction and develop the color by adding the Malachite Green reagent. The reagent forms a complex with the free phosphate, resulting in a color change.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 620 nm using a microplate reader.

  • Data Analysis : The amount of phosphate released is proportional to the absorbance. The inhibitory activity of the test compound is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The protocol is as follows:

  • Cell Seeding : Seed cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[2][3][4]

Signaling Pathway

Hsp90_Inhibition_Pathway

Antioxidant Activity

The antioxidant capacity of this compound derivatives is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The position of the hydroxyl groups on the benzene ring significantly influences this activity.

Table 2: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives

CompoundAssayResult
Dihydroxybenzaldehydes (general)DPPH Radical ScavengingExhibit antioxidant activity[5][6]
Dihydroxybenzaldehydes (general)CUPRACExhibit antioxidant activity[5][6]
Experimental Protocol

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. This solution has a deep violet color.

  • Reaction Mixture : In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm. The violet color of the DPPH solution fades as it is reduced by the antioxidant.

  • Data Analysis : The percentage of radical scavenging activity is calculated from the reduction in absorbance. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[7][8][9][10]

Experimental Workflow

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (in Methanol/Ethanol) Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of 2,4-DHB Derivative Start->Prepare_Samples Mix Mix DPPH Solution with Samples Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Anti-inflammatory and Anti-angiogenic Activities

This compound has been shown to possess anti-inflammatory and anti-angiogenic properties. It can suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.

Table 3: Anti-inflammatory and Anti-angiogenic Activity of this compound (DHD)

ActivityAssayModelResult (IC50)
Anti-angiogenicChick Chorioallantoic Membrane (CAM)In vivo2.4 µ g/egg [11]
Anti-inflammatoryAcetic acid-induced permeabilityIn vivo (mice)Significant inhibition[11]
Anti-inflammatoryCarrageenan-induced air pouchIn vivo (mice)Significant suppression of exudate and leukocytes[11]
Anti-inflammatoryNitric Oxide (NO) ProductionRAW264.7 macrophagesSuppression of NO production[11]
Anti-inflammatoryiNOS and COX-2 ExpressionRAW264.7 macrophagesSuppression of iNOS and COX-2 expression[11]
Experimental Protocols

This in vivo assay evaluates the pro- or anti-angiogenic effects of a compound on the vascularized membrane of a chicken embryo.

  • Egg Incubation : Incubate fertilized chicken eggs for 3-4 days.

  • Window Creation : Create a small window in the eggshell to expose the CAM.

  • Sample Application : Place a sterile filter paper disc or a carrier matrix containing the test compound onto the CAM.

  • Incubation : Reseal the window and incubate the eggs for another 2-3 days.

  • Observation and Quantification : Observe the CAM for changes in blood vessel formation around the application site. The number of blood vessel branch points can be counted, or the area of vascularization can be measured using image analysis software.[1][5][12][13][14]

This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture : Culture macrophages (e.g., RAW264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Sample Collection : Collect the cell culture supernatant after a suitable incubation period.

  • Griess Reaction : Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in an acidic solution.

  • Color Development : Nitrite in the supernatant reacts with the Griess reagent to form a purple azo dye.

  • Absorbance Measurement : Measure the absorbance of the colored solution at approximately 540 nm.

  • Data Analysis : The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[15][16][17][18]

Signaling Pathway

Anti_inflammatory_Pathway

Antimicrobial Activity

Certain derivatives of this compound have shown activity against various pathogenic microorganisms.

Table 4: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives

DerivativeMicroorganismAssayResult (MIC50)
2,3-dihydroxybenzaldehydeBovine mastitis S. aureusMicrodilution500 mg/L[15]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Bovine mastitis S. aureusMicrodilution500 mg/L[15]
Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions : Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Add the microbial inoculum to each well.

  • Incubation : Incubate the plate under conditions suitable for the growth of the microorganism.

  • Observation : After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Enzyme Inhibition

Schiff base derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, such as urease.[7]

(Further quantitative data and specific protocols for enzyme inhibition assays were not sufficiently detailed in the initial search results to be included in this guide.)

Conclusion

The derivatives of this compound are a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents warrants further investigation. The data, protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and evaluation of new and more potent derivatives for therapeutic applications.

References

2,4-Dihydroxybenzaldehyde as a natural product

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde as a Natural Product

Introduction

This compound (also known as β-resorcylaldehyde or 4-formylresorcinol) is a phenolic aldehyde that has been identified in a variety of natural sources.[1][2][3] As a derivative of resorcinol, it belongs to the dihydroxybenzaldehyde family of organic compounds.[1] Its presence in the plant kingdom, coupled with a range of demonstrated biological activities, has made it a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive technical overview of this compound, focusing on its natural occurrence, biological activities, mechanisms of action, and the experimental protocols used to investigate its properties.

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been isolated from various plant species. Its natural occurrence is documented in organisms including:

  • Morus macroura (King White Mulberry)[1][4]

  • Boenninghausenia albiflora[1]

  • Acacia species (Acacia wood)[2]

  • Gymnadenia conopsea (Fragrant Orchid)[4]

  • Cassia fistula (Golden Shower Tree)[4]

  • Sorocea guilleminiana and Sorocea hilarii[4]

Biosynthesis

The biosynthesis of phenolic compounds in plants primarily occurs through two major metabolic pathways: the shikimate pathway and the acetate-malonate (or polyketide) pathway.[5][6] While the specific enzymatic steps leading to this compound are not fully elucidated, its resorcinol-type structure suggests a probable origin from the acetate-malonate pathway.

In this proposed pathway, acetyl-CoA is carboxylated to form malonyl-CoA. A polyketide synthase (PKS) enzyme then catalyzes the sequential condensation of multiple malonyl-CoA units. Through a series of cyclization and aromatization reactions, the resorcinol scaffold is formed. Subsequent enzymatic modifications, such as formylation, would then yield this compound. This pathway is distinct from the shikimate pathway, which typically produces phenolic compounds with a C6-C3 (phenylpropanoid) skeleton.[5][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms β-Resorcylaldehyde, 4-Formylresorcinol[1][3]
CAS Number 95-01-2[3]
Molecular Formula C₇H₆O₃[3]
Molecular Weight 138.12 g/mol [3]
Appearance Cream to light brown solid/powder[2]
Melting Point 135-137 °C[3]
Boiling Point 226-228 °C[3]
Solubility Soluble in water[3]
Table 2: Spectroscopic Data for this compound
TechniqueDataReference(s)
¹H NMR δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H). (Solvent: DMSO-d6)
¹³C NMR δ (ppm) = 194.5, 164.4, 163.3, 136.1, 115.6, 108.6, 103.2. (Solvent: CDCl₃)[8]
IR (KBr) ν (cm⁻¹) = 3388 (O-H), 2924 (C-H), 1627 (C=N, from oxime derivative), 1597, 1549 (Aromatic C=C)[9]
Mass Spec (EI) m/z = 138 (M⁺)

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, with anti-inflammatory and anti-angiogenic effects being the most prominently studied.

Anti-Inflammatory and Anti-Nociceptive Activity

Studies have shown that this compound possesses significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it effectively suppresses the production of nitric oxide (NO) and reduces the expression of key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that its mechanism involves the downregulation of the inflammatory cascade at the protein expression level. The compound has also demonstrated anti-nociceptive (pain-reducing) activity in acetic acid-induced writhing tests in mice.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to be a potent inhibitor of angiogenesis in the chick chorioallantoic membrane (CAM) assay, with a reported IC₅₀ value of 2.4 μ g/egg . This activity highlights its potential as a lead compound for developing anti-cancer therapies.

Antioxidant and Antimicrobial Properties

The phenolic hydroxyl groups in the structure of this compound confer antioxidant capabilities, allowing it to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In addition to its antioxidant effects, the compound also exhibits antimicrobial properties.

Signaling Pathway

The anti-inflammatory effects of this compound are closely linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In macrophages stimulated by LPS, NF-κB is a master transcription factor that controls the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting this pathway, this compound prevents the transcription of these genes, leading to reduced production of inflammatory mediators like NO and prostaglandins.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway Activates IkB IκBα Degradation NFkB_pathway->IkB p65 NF-κB (p65) Nuclear Translocation IkB->p65 Gene Gene Transcription p65->Gene iNOS iNOS mRNA Gene->iNOS COX2 COX-2 mRNA Gene->COX2 iNOS_p iNOS Protein iNOS->iNOS_p Translation COX2_p COX-2 Protein COX2->COX2_p Translation NO Nitric Oxide (NO) iNOS_p->NO Produces PGs Prostaglandins COX2_p->PGs Produces Inflammation Inflammation NO->Inflammation PGs->Inflammation DHB This compound DHB->NFkB_pathway Inhibits G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep1 Culture RAW264.7 Cells prep2 Seed Cells in Plates prep1->prep2 treat1 Pre-treat with This compound prep2->treat1 treat2 Stimulate with LPS treat1->treat2 treat3 Incubate for 24h treat2->treat3 analysis1 Collect Supernatant (for NO Assay) treat3->analysis1 analysis2 Lyse Cells (for Western Blot) treat3->analysis2 analysis3 Griess Reaction (Measure NO) analysis1->analysis3 analysis4 Western Blot (Measure iNOS/COX-2) analysis2->analysis4

References

Unveiling the Anti-inflammatory Potential of 2,4-Dihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzaldehyde (DHD), a phenolic aldehyde, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides an in-depth analysis of its core anti-inflammatory activities, detailing the underlying molecular mechanisms, experimental methodologies, and key quantitative data. Evidence points to DHD's ability to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS). Mechanistically, its action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, potentially through the modulation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundational understanding of this compound's promise as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of such compounds. This compound, a simple phenolic compound, has emerged as a promising candidate due to its demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[1] This guide synthesizes the current scientific knowledge on the anti-inflammatory properties of this compound, providing a technical overview for further research and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings, offering a clear comparison of its activity across different experimental models.

Table 1: In Vitro Anti-inflammatory Activity of this compound

ParameterCell LineInducerConcentration of DHD% Inhibition / EffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS (1 µg/mL)10 µM~25% inhibition[1]
20 µM~50% inhibition[1]
40 µM~75% inhibition[1]
iNOS Protein ExpressionRAW 264.7 MacrophagesLPS (1 µg/mL)10, 20, 40 µMDose-dependent decrease[1]
COX-2 Protein ExpressionRAW 264.7 MacrophagesLPS (1 µg/mL)10, 20, 40 µMDose-dependent decrease[1]
Reactive Oxygen Species (ROS)RAW 264.7 MacrophagesLPS (1 µg/mL)40 µMSlight decrease[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelAnimalParameterDosage of DHD% Inhibition / EffectReference
Acetic Acid-Induced Vascular PermeabilityMiceDye leakageNot specifiedSignificant inhibition[1]
Carrageenan-Induced Air PouchMiceExudate volumeNot specifiedSignificant suppression[1]
Polymorphonuclear leukocyte countNot specifiedSignificant suppression[1]
Nitrite content in exudateNot specifiedSignificant suppression[1]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Nucleus Nucleus iNOS_COX2_gene iNOS, COX-2 Genes NFkappaB_nuc->iNOS_COX2_gene Transcription iNOS_COX2_protein iNOS, COX-2 iNOS_COX2_gene->iNOS_COX2_protein Translation NO_PGs NO, Prostaglandins iNOS_COX2_protein->NO_PGs DHD This compound DHD->IKK Inhibition DHD->NFkappaB_nuc Inhibition

Caption: Putative NF-κB signaling pathway inhibition by this compound.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[3] In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, initiating their transcription.[2] this compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, thereby preventing the expression of these key inflammatory enzymes.[1]

G cluster_0 cluster_1 Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes AP1_nuc->Pro_inflammatory_genes Transcription Inflammatory_mediators Inflammatory Mediators Pro_inflammatory_genes->Inflammatory_mediators DHD This compound DHD->MAPK Inhibition

Caption: Postulated MAPK signaling pathway modulation by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK, and JNK, are also critically involved in the inflammatory response.[4][5] These pathways are activated by various extracellular stimuli and regulate the activation of transcription factors such as Activator Protein-1 (AP-1), which in turn controls the expression of pro-inflammatory genes.[6] While direct evidence for the effect of this compound on the MAPK pathway is still emerging, many phenolic compounds with similar structures are known to inhibit MAPK signaling. A related compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to suppress the phosphorylation of p38, ERK, and JNK.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere for 1 hour.[7]

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control).[8]

  • Incubation: The plates are incubated for 24 hours.[1]

  • Nitrite Measurement (Griess Reaction): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8] 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 15 minutes.[8]

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader.[8] The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO inhibition assay.

  • Cell Lysis: After a 24-hour incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.

In Vivo Assay: Carrageenan-Induced Air Pouch Model

This model is used to assess the in vivo anti-inflammatory activity by creating a subcutaneous air cavity and inducing an inflammatory response.

  • Animal Model: Male ICR mice are typically used.

  • Air Pouch Formation: A subcutaneous air pouch is created on the back of the mice by injecting sterile air.

  • Inflammatory Challenge: A few days later, an inflammatory agent, such as carrageenan, is injected into the air pouch to induce an inflammatory response.

  • Compound Administration: this compound or a vehicle control is administered to the mice, typically orally or intraperitoneally, at a specified time before or after the carrageenan injection.

  • Exudate Collection: After a set period (e.g., 24 hours), the mice are euthanized, and the inflammatory exudate from the air pouch is collected.

  • Analysis: The volume of the exudate is measured. The number of inflammatory cells, such as polymorphonuclear leukocytes, in the exudate is counted. The concentration of inflammatory mediators, like nitrite, in the exudate can also be measured.[1]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation a Compound Preparation (this compound) b Cell Viability Assay (MTT) a->b c NO Production Assay (LPS-stimulated Macrophages) b->c Non-toxic concentrations d Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) c->d Active g Acute Toxicity Study c->g Promising Candidate e Western Blot Analysis (iNOS, COX-2, p-NF-κB, p-MAPKs) d->e f RT-PCR (Gene expression of iNOS, COX-2) e->f h Carrageenan-Induced Paw Edema g->h i Carrageenan-Induced Air Pouch h->i

Caption: General workflow for anti-inflammatory drug discovery from a natural compound.

Conclusion

This compound has demonstrated compelling anti-inflammatory properties, supported by robust in vitro and in vivo data. Its ability to inhibit the production of key inflammatory mediators and downregulate the expression of iNOS and COX-2 highlights its therapeutic potential. The likely mechanism of action involves the modulation of the NF-κB and potentially the MAPK signaling pathways. The detailed experimental protocols and workflow provided in this guide offer a solid framework for future research aimed at further elucidating its precise molecular targets and evaluating its efficacy and safety in more advanced preclinical models. Continued investigation into this compound and its derivatives is warranted to fully explore its promise as a novel anti-inflammatory agent.

References

The Anti-Nociceptive Potential of 2,4-Dihydroxybenzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the anti-nociceptive effects of 2,4-Dihydroxybenzaldehyde (DHD), a phenolic aldehyde with demonstrated anti-inflammatory and analgesic properties. This document synthesizes available preclinical data, details experimental methodologies, and elucidates the potential molecular mechanisms underlying its pain-relieving effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and pain management, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound, also known as β-resorcylaldehyde, is a naturally occurring phenolic compound found in various plants.[1] Phenolic aldehydes are a class of organic compounds that have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Recent preclinical studies have highlighted the potential of this compound as an anti-nociceptive agent, suggesting its utility in the development of novel analgesics.[2] This whitepaper will delve into the scientific evidence supporting the pain-relieving effects of this compound.

Preclinical Anti-Nociceptive Data

The primary evidence for the anti-nociceptive activity of this compound comes from the acetic acid-induced writhing test in mice, a widely used model for screening peripheral analgesics.[2]

Acetic Acid-Induced Writhing Test

Oral administration of this compound demonstrated a dose-dependent reduction in the number of writhes induced by an intraperitoneal injection of acetic acid in mice. This indicates a significant peripheral analgesic effect.[2] The quantitative data from this key study is summarized in the table below.

Treatment Group Dose (mg/kg, p.o.) Number of Writhes (Mean ± SEM) % Inhibition
Vehicle (Control)-45.3 ± 2.1-
This compound1038.6 ± 2.514.8
This compound3029.1 ± 2.3 35.8
This compound10020.7 ± 1.954.3
Indomethacin (Positive Control)1015.2 ± 1.5**66.4
*Data extracted from Jung et al. (2009). *p<0.01 compared to the vehicle control group.

In Vitro Anti-Inflammatory Effects: Mechanistic Insights

The anti-nociceptive effects of this compound are closely linked to its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have provided insights into its mechanism of action.[2]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of key pro-inflammatory mediators that are known to contribute to pain sensitization.

Parameter Concentration of this compound (µM) Effect
Nitric Oxide (NO) Production10, 30, 100Dose-dependent inhibition of LPS-induced NO production.[2]
Inducible Nitric Oxide Synthase (iNOS) Expression10, 30, 100Suppression of LPS-induced iNOS protein expression.[2]
Cyclooxygenase-2 (COX-2) Expression10, 30, 100Suppression of LPS-induced COX-2 protein expression.[2]

Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodology for the key in vivo experiment is provided below.

Acetic Acid-Induced Writhing Test Protocol

This protocol is based on the methodology described in the primary literature for assessing peripheral analgesic activity.[2]

  • Animal Model: Male ICR mice (or a similar strain) weighing 20-25g are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration:

    • Animals are randomly divided into a vehicle control group, multiple this compound treatment groups with varying doses, and a positive control group (e.g., Indomethacin).

    • This compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose in saline) and administered orally (p.o.).

    • The vehicle and positive control are administered via the same route.

  • Nociceptive Induction: 60 minutes after the administration of the test compounds, a 0.7% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

  • Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.

G cluster_prep Preparation cluster_treatment Treatment Administration (p.o.) cluster_induction Nociception Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis animal_model Select Male ICR Mice (20-25g) acclimatize Acclimatize Animals (1 week) animal_model->acclimatize grouping Randomly Group Animals acclimatize->grouping vehicle Vehicle Control dhd This compound (e.g., 10, 30, 100 mg/kg) positive_control Positive Control (e.g., Indomethacin 10 mg/kg) wait Wait 60 minutes vehicle->wait dhd->wait positive_control->wait acetic_acid Inject Acetic Acid (0.7% i.p.) wait->acetic_acid observe Place in Individual Chambers acetic_acid->observe count_writhes Count Writhes for 20 minutes observe->count_writhes calculate_inhibition Calculate % Inhibition count_writhes->calculate_inhibition stats Statistical Analysis (ANOVA) calculate_inhibition->stats

Figure 1: Experimental Workflow for the Acetic Acid-Induced Writhing Test.

Proposed Signaling Pathway for Anti-Nociceptive Action

Based on the in vitro data demonstrating the inhibition of iNOS and COX-2, a putative signaling pathway for the anti-nociceptive and anti-inflammatory effects of this compound can be proposed.[2] Inflammatory stimuli, such as LPS, activate intracellular signaling cascades, prominently involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways converge on the nucleus to promote the transcription of pro-inflammatory genes, including Nos2 (encoding iNOS) and Ptgs2 (encoding COX-2). The resulting overproduction of NO and prostaglandins (PGs) contributes to peripheral sensitization of nociceptors, leading to an exaggerated pain response. This compound is hypothesized to interfere with this cascade, leading to a reduction in the synthesis of these inflammatory mediators and subsequent attenuation of pain signaling.

G cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_mediators Pro-inflammatory Mediators cluster_effect Physiological Effect LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB iNOS_gene iNOS Gene Transcription MAPK->iNOS_gene COX2_gene COX-2 Gene Transcription MAPK->COX2_gene NFkB->iNOS_gene NFkB->COX2_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein COX2_protein COX-2 Protein COX2_gene->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins (PGs) COX2_protein->PGs Pain Pain & Inflammation NO->Pain PGs->Pain DHD This compound DHD->MAPK Inhibition DHD->NFkB Inhibition

Figure 2: Proposed Anti-Inflammatory and Anti-Nociceptive Signaling Pathway.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses anti-nociceptive properties, likely mediated through the inhibition of inflammatory pathways involving iNOS and COX-2.[2] The acetic acid-induced writhing test is a valuable screening tool; however, it is a non-specific inflammatory pain model. To further characterize the analgesic profile of this compound, future research should employ a broader range of nociceptive models, including:

  • Thermal Nociception Models: The hot plate and tail-flick tests would be instrumental in determining if this compound has centrally mediated analgesic effects.

  • Formalin Test: This biphasic model can distinguish between neurogenic (first phase) and inflammatory (second phase) pain, providing deeper insights into the compound's mechanism of action.

  • Neuropathic Pain Models: Investigating the efficacy of this compound in models of chronic neuropathic pain, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), would be a significant step towards its potential clinical application for this debilitating condition.

Furthermore, direct investigation into the effects of this compound on the upstream signaling pathways, such as NF-κB and various MAPKs (e.g., p38, ERK, JNK), is warranted to confirm the proposed mechanism of action. The potential interaction of this compound with other key players in nociception, such as Transient Receptor Potential (TRP) channels, also remains an unexplored and promising area of research.

Conclusion

This compound has emerged as a promising candidate for the development of novel analgesic agents. Its demonstrated efficacy in a preclinical model of inflammatory pain, coupled with a plausible anti-inflammatory mechanism of action, provides a solid foundation for further investigation. The detailed experimental protocols and proposed signaling pathways outlined in this whitepaper are intended to guide future research efforts aimed at fully elucidating the therapeutic potential of this compound in the management of pain.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4-Dihydroxybenzaldehyde from resorcinol via the Vilsmeier-Haack reaction. This formylation method is efficient for electron-rich aromatic compounds and offers high yields.[1][2][3][4][5][6] The protocols described herein utilize two common Vilsmeier reagent precursors: phosphorous oxychloride/dimethylformamide (DMF) and oxalyl chloride/DMF.[1][2][3][7]

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a substituted amide, such as DMF, and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[5][8] The reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which is then attacked by the electron-rich aromatic ring of resorcinol.[4][8][9] Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.[4][5] The use of low temperatures during the reaction is crucial for achieving high yields and purity.[7][10]

Experimental Protocols

Two primary methods for the Vilsmeier-Haack synthesis of this compound are presented below, differing in the reagent used to generate the Vilsmeier reagent.

Method 1: Using Phosphorous Oxychloride and DMF

This procedure involves the in-situ formation of the Vilsmeier reagent from phosphorous oxychloride and DMF, followed by the formylation of resorcinol.

1. Preparation of the Vilsmeier Reagent:

  • In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile.

  • Cool the mixture in a water bath.

  • Slowly add phosphorous oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 22-28 °C.[7]

  • Stir the reaction mixture at ambient temperature for one hour to ensure the complete formation of the Vilsmeier reagent.[7]

2. Formylation of Resorcinol:

  • Cool the prepared Vilsmeier reagent solution to between -14 to -17 °C using a dry-ice bath.[7]

  • Separately, dissolve resorcinol in acetonitrile.

  • Slowly add the resorcinol solution to the cold Vilsmeier reagent, ensuring the temperature is maintained between -10 to -17 °C.[7] A precipitate of the Vilsmeier-formamidinium phosphorodichloridate salt will form during this addition.[7]

  • Stir the reaction mixture for an additional 2 hours at -15 °C.[7]

  • Allow the reaction to warm to 28-32 °C and stir for another hour.[7]

3. Isolation and Hydrolysis of the Intermediate Salt:

  • Isolate the crystalline Vilsmeier-formamidinium phosphorodichloridate salt by filtration.[7][10]

  • Wash the solid with cold acetonitrile and then with hexane.[7]

  • To convert the salt to the final product, hydrolyze it with water at 50 °C.[7]

  • The desired this compound will precipitate from the aqueous solution.[7]

  • Filter the product and dry.

Method 2: Using Oxalyl Chloride and DMF

This alternative method utilizes oxalyl chloride for the generation of the Vilsmeier reagent.

1. Preparation of the Vilsmeier Reagent:

  • The Vilsmeier reagent is prepared from oxalyl chloride and DMF in acetonitrile. This results in the precipitation of the Vilsmeier reagent, [H(Cl)C=N(CH₃)₂]⁺Cl⁻, as a thick solid.[7]

2. Formylation of Resorcinol:

  • Due to the solid nature of the reagent, higher dilutions in acetonitrile may be necessary for efficient stirring.[7]

  • Cool the suspension to -15 °C.

  • Add a solution of resorcinol in acetonitrile. The Vilsmeier reagent will dissolve upon the addition of resorcinol, followed by the precipitation of the formamidinium chloride salt.[7]

3. Isolation and Hydrolysis:

  • The intermediate salt is then converted to this compound by crystallization from warm water.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis using phosphorous oxychloride.

ParameterValueReference
Reagents
Resorcinol0.5 mole[7]
DMF0.675 mole[7]
POCl₃0.575 mole[7]
Acetonitrile (for Resorcinol)150 mL[7]
Acetonitrile (for Vilsmeier)150 mL[7]
Reaction Conditions
Vilsmeier Reagent Formation Temp.22-28 °C[7]
Resorcinol Addition Temp.-10 to -17 °C[7]
Initial Reaction Time2 hours at -15 °C[7]
Final Reaction Time1 hour at 28-32 °C[7]
Hydrolysis Temperature50 °C[7]
Yields
Intermediate Salt Yield75-80%[7][10]
Overall Product Yield (POCl₃)70-75%[7]
Overall Product Yield (Oxalyl Chloride)69-70%[7]

Visualizations

Reaction Workflow Diagram

Vilsmeier_Haack_Workflow Vilsmeier-Haack Synthesis of this compound cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up and Purification reagent_prep_start Mix DMF and Acetonitrile add_poccl3 Add POCl3 (22-28 °C) reagent_prep_start->add_poccl3 stir_reagent Stir for 1h at RT add_poccl3->stir_reagent cool_reagent Cool Vilsmeier Reagent to -15 °C stir_reagent->cool_reagent add_resorcinol Add Resorcinol in Acetonitrile (-10 to -17 °C) cool_reagent->add_resorcinol stir_cold Stir for 2h at -15 °C add_resorcinol->stir_cold warm_stir Warm to 28-32 °C and stir for 1h stir_cold->warm_stir filter_salt Filter Intermediate Salt warm_stir->filter_salt hydrolysis Hydrolyze with H2O at 50 °C filter_salt->hydrolysis precipitate_product Precipitate this compound hydrolysis->precipitate_product final_product Filter and Dry Product precipitate_product->final_product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Reaction Mechanism Overview

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Resorcinol Resorcinol (Nucleophile) Resorcinol->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a critical process for the synthesis of various pharmaceutical intermediates and biologically active molecules.[1] The focus is on the selective alkylation of the hydroxyl group at the C4 position, a common challenge in synthetic chemistry. This protocol highlights a robust and high-yield method utilizing cesium bicarbonate, as well as alternative methods employing other bases, to achieve high regioselectivity. Factors influencing this selectivity and the underlying mechanisms are also discussed.

Introduction

This compound is a versatile building block in organic synthesis. Its two hydroxyl groups, however, present a challenge for regioselective functionalization. The selective alkylation of one hydroxyl group over the other is a crucial step in the synthesis of numerous compounds with applications in medicinal chemistry, materials science, and fragrance industries.[1] Specifically, 4-alkoxy-2-hydroxybenzaldehydes are key intermediates for the synthesis of various therapeutic agents.[1]

The differential reactivity of the two hydroxyl groups in this compound allows for regioselective alkylation under specific conditions. The hydroxyl group at the C4 position is generally more acidic and sterically more accessible than the C2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde carbonyl group. This inherent difference in reactivity is exploited to achieve selective C4-O-alkylation. This application note details a highly efficient protocol for this transformation and discusses alternative methodologies.

Factors Influencing Regioselectivity

The regioselectivity of the alkylation of this compound is primarily governed by the choice of base and solvent.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Base Base Selectivity Regioselectivity (C4-O vs C2-O) Base->Selectivity Byproducts Byproduct Formation (Di-alkylation) Base->Byproducts Solvent Solvent Solvent->Selectivity Reaction_Temp Reaction Temperature Yield Product Yield Reaction_Temp->Yield Alkylating_Agent Alkylating Agent Alkylating_Agent->Yield

Caption: Key factors influencing the regioselective alkylation of this compound.

Experimental Protocols

This section details two effective protocols for the regioselective C4-O-alkylation of this compound.

Protocol 1: Cesium Bicarbonate Mediated Regioselective Alkylation

This protocol is a facile and high-yielding method for the selective alkylation of the C4-hydroxyl group.[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Cesium bicarbonate (CsHCO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add cesium bicarbonate (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the desired product and evaporate the solvent to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde.

Protocol 2: Potassium Carbonate Mediated Benzylation

This is a classic and effective method for the selective benzylation of the C4-hydroxyl group.[4]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane for chromatography

Procedure:

  • Dissolve this compound (13.8 g, 0.1 mol) in 150 ml of acetone in a round-bottom flask.[4]

  • Add potassium carbonate (13.8 g, 0.1 mol) and benzyl bromide (17.1 g, 0.1 mol) to the solution.[4]

  • Stir the mixture at room temperature for 3 days.[4]

  • After the reaction is complete, filter the mixture to remove the potassium salts.

  • Remove the solvent from the filtrate in vacuo.[4]

  • Purify the residual crude product by column chromatography on silica gel using dichloromethane as the eluent to yield 4-(benzyloxy)-2-hydroxybenzaldehyde.[4]

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the regioselective alkylation of this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield of 4-O-alkylated product (%)Reference
Various Alkyl BromidesCsHCO₃Acetonitrile60-804-1268-95[1][2][3]
Benzyl BromideK₂CO₃AcetoneRoom Temp.72Not specified, but effective[4]
Benzyl ChlorideKFAcetonitrileReflux24>70 (isolated)[5]
Benzyl ChlorideNaHCO₃ / KIAcetonitrileReflux16-18High selectivity[5]

Experimental Workflow and Mechanism

The general workflow for the regioselective alkylation and the proposed mechanism for selectivity are illustrated below.

G cluster_workflow Experimental Workflow Start Start Reactants Mix this compound, Base, and Alkyl Halide in Solvent Start->Reactants Reaction Heat and Stir Reactants->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 4-Alkoxy-2-hydroxybenzaldehyde Purification->Product

Caption: A generalized experimental workflow for the regioselective alkylation of this compound.

The regioselectivity is attributed to the preferential deprotonation of the more acidic 4-hydroxyl group by the base, forming a phenoxide that is a more potent nucleophile. The intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde carbonyl reduces the acidity and nucleophilicity of the 2-hydroxyl oxygen.

G cluster_mechanism Mechanism of Regioselectivity Reactant This compound Intermediate 4-O-Phenoxide Intermediate (more stable) Reactant->Intermediate Deprotonation at 4-OH Base_Attack Base Base_Attack->Intermediate Product 4-Alkoxy-2-hydroxybenzaldehyde Intermediate->Product SN2 Attack Alkylation R-X (Alkyl Halide) Alkylation->Product

Caption: Simplified mechanism illustrating the preferential C4-O-alkylation.

Conclusion

The regioselective alkylation of this compound is a critical transformation in organic synthesis. The protocols described herein, particularly the cesium bicarbonate-mediated method, offer efficient, high-yielding, and highly regioselective routes to 4-alkoxy-2-hydroxybenzaldehydes. The choice of a mild base and an appropriate solvent is paramount to achieving the desired selectivity and minimizing the formation of di-alkylated byproducts. These detailed procedures and the accompanying data provide a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Schiff bases derived from 2,4-Dihydroxybenzaldehyde. These compounds are of significant interest due to their broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). Those derived from this compound are particularly noteworthy due to the presence of hydroxyl groups that can participate in hydrogen bonding and metal chelation, enhancing their biological and chemical properties. These compounds have demonstrated promising potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[1][2] Their synthesis is generally straightforward, involving the condensation of this compound with a primary amine.

Synthesis of Schiff Bases from this compound

This section outlines a general yet detailed protocol for the synthesis of Schiff bases from this compound.

General Reaction Scheme

Synthesis This compound This compound Reflux Reflux This compound->Reflux PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reflux Solvent Ethanol/Methanol Solvent->Reflux Catalyst Acid/Base (optional) Catalyst->Reflux SchiffBase Schiff Base Reflux->SchiffBase Water H2O Reflux->Water

Caption: General synthesis scheme for Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel (for filtration)

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-18 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[4] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. The pure crystalline product will form and can be collected by filtration.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure.

Applications and Protocols

Schiff bases derived from this compound have a wide array of applications. This section details some of the key applications and provides relevant experimental protocols.

Anticancer Activity

Mechanism of Action: Certain Schiff bases derived from this compound have been shown to exhibit anticancer activity by inhibiting Heat Shock Protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately resulting in cancer cell death.

Hsp90_Inhibition cluster_0 Normal Cell Signaling cluster_1 Inhibition by Schiff Base OncogenicSignals Oncogenic Signals ClientProteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) OncogenicSignals->ClientProteins activates Hsp90 Hsp90 ClientProteins->Hsp90 requires folding by CellProliferation Cell Proliferation & Survival ClientProteins->CellProliferation promotes Degradation Proteasomal Degradation ClientProteins->Degradation undergoes Hsp90->ClientProteins stabilizes SchiffBase This compound Schiff Base Hsp90_inhibited Hsp90 (Inhibited) SchiffBase->Hsp90_inhibited binds and inhibits Hsp90_inhibited->ClientProteins cannot stabilize Apoptosis Apoptosis Degradation->Apoptosis leads to

Caption: Hsp90 inhibition by Schiff bases.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., PC3 prostate cancer cells)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test Schiff base compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary:

Schiff Base DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 5PC37.43[4]
Compound 6PC37.15[4]
Compound 13PC34.85[4]
Anticonvulsant Activity

Mechanism of Action: Some Schiff bases of this compound have shown anticonvulsant properties. The proposed mechanisms include the modulation of GABA (gamma-aminobutyric acid) levels in the brain and the inhibition of carbonic anhydrase. Increased GABA levels enhance inhibitory neurotransmission, while carbonic anhydrase inhibition can lead to acidosis, which has an anticonvulsant effect.[2]

Anticonvulsant_Activity cluster_GABA GABAergic Pathway cluster_CA Carbonic Anhydrase Pathway SchiffBase_GABA This compound Schiff Base GABA_Level Increased Brain GABA Level SchiffBase_GABA->GABA_Level Inhibitory_Neuro Enhanced Inhibitory Neurotransmission GABA_Level->Inhibitory_Neuro Anticonvulsant_Effect_GABA Anticonvulsant Effect Inhibitory_Neuro->Anticonvulsant_Effect_GABA SchiffBase_CA This compound Schiff Base CA_Inhibition Carbonic Anhydrase Inhibition SchiffBase_CA->CA_Inhibition Acidosis Cerebral Acidosis CA_Inhibition->Acidosis Anticonvulsant_Effect_CA Anticonvulsant Effect Acidosis->Anticonvulsant_Effect_CA

Caption: Anticonvulsant mechanisms of Schiff bases.

Protocol: Pentylenetetrazole (PTZ)-Induced Convulsion Model in Mice

This in vivo model is commonly used to screen for potential anticonvulsant drugs.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (85 mg/kg, intraperitoneal injection)

  • Test Schiff base compound suspended in a suitable vehicle (e.g., 1% gum acacia)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Syringes and needles for injection

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into several groups (n=6-8 per group):

    • Group I: Vehicle control (receives the vehicle only)

    • Group II: Positive control (receives PTZ only)

    • Group III: Standard drug group (receives Diazepam followed by PTZ)

    • Group IV, V, VI, etc.: Test groups (receive different doses of the Schiff base compound followed by PTZ)

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the induction of convulsions.

  • Induction of Convulsions: Inject PTZ (85 mg/kg, i.p.) to all animals except the vehicle control group.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic convulsions, duration of convulsions, and mortality for at least 30 minutes.

  • Data Analysis: Record the latency to the first convulsion and the duration of convulsions. Calculate the percentage of protection against mortality. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Quantitative Data Summary:

TreatmentOnset of Convulsions (min)Duration of Convulsions (s)% ProtectionReference
Control (PTZ)2.5 ± 0.345 ± 50[2]
Diazepam8.2 ± 0.515 ± 3100[2]
Schiff Base (Dose 1)4.1 ± 0.430 ± 433[2]
Schiff Base (Dose 2)6.5 ± 0.620 ± 283[2]

(Note: The data in the table is representative and may not correspond to a specific Schiff base from the cited reference.)

Antibacterial Activity

Schiff bases derived from this compound and their metal complexes often exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Protocol: Agar Well Diffusion Method

This method is widely used to test the antibacterial activity of chemical compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cotton swabs

  • Test Schiff base compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile cork borer or micropipette tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a nutrient agar plate to create a lawn of bacteria.

  • Well Preparation: Using a sterile cork borer, punch wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Also, place a standard antibiotic disc as a positive control and a solvent control (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Quantitative Data Summary:

Bacterial StrainZone of Inhibition (mm) - Schiff BaseZone of Inhibition (mm) - CiprofloxacinReference
S. aureus1825[6]
E. coli1522[6]
P. aeruginosa1220[6]
B. subtilis2028[6]

(Note: The data in the table is representative and illustrates the type of results obtained.)

Conclusion

Schiff bases synthesized from this compound are versatile compounds with significant potential in various scientific fields, particularly in drug development. The straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further research and development. The protocols provided herein offer a foundation for researchers to explore the synthesis and application of these promising molecules.

References

Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde as a Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dihydroxybenzaldehyde is a versatile and readily available precursor for the synthesis of a variety of fluorescent probes. Its reactive aldehyde group and the electron-donating hydroxyl groups on the aromatic ring make it an excellent building block for creating fluorophores with desirable photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on coumarin-based and Schiff base systems for the detection of metal ions and other analytes.

Signaling Pathways and Experimental Workflows

The design and application of fluorescent probes based on this compound follow logical workflows, from synthesis to analyte detection and bioimaging.

Synthesis_Workflow cluster_synthesis Probe Synthesis Start This compound Intermediate Fluorophore Core Synthesis (e.g., 3-amino-7-hydroxycoumarin) Start->Intermediate Knoevenagel Condensation Condensation Condensation Reaction (e.g., Schiff Base Formation) Start->Condensation Direct Condensation Intermediate->Condensation Probe Final Fluorescent Probe Condensation->Probe

Caption: General synthesis workflow for fluorescent probes from this compound.

Detection_Workflow cluster_detection Analyte Detection Probe Probe Solution (e.g., BS2 in buffer) Analyte Addition of Analyte (e.g., Cu²⁺, Fe³⁺) Probe->Analyte Binding Probe-Analyte Interaction (Chelation) Analyte->Binding Signal Change in Fluorescence Signal ('Turn-on' or 'Turn-off') Binding->Signal Measurement Spectrofluorometric Measurement Signal->Measurement

Caption: Experimental workflow for metal ion detection using a fluorescent probe.

Bioimaging_Workflow cluster_bioimaging Cellular Imaging CellCulture Cell Culture (e.g., SH-SY5Y cells) ProbeIncubation Incubation with Probe (e.g., 10 µM BS2 for 20 min) CellCulture->ProbeIncubation AnalyteTreatment Treatment with Analyte (e.g., 20 µM Fe-NTA for 24h) ProbeIncubation->AnalyteTreatment Washing Wash Cells AnalyteTreatment->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for cellular imaging of metal ions using a fluorescent probe.

Quantitative Data Summary

The following table summarizes the key photophysical and analytical parameters of fluorescent probes derived from this compound.

Probe Name/StructureTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Quantum Yield (Φ)Reference
(E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2)Cu²⁺, Fe³⁺364437ca. 10⁻⁵ M0.09 (relative)[1][2]
o-vanillin-p-aminoacetophenone Schiff Base (L)Al³⁺--1.98 x 10⁻⁸ M-[3]
salicylaldehyde-p-aminoacetophenone Schiff Base (S)Al³⁺--4.79 x 10⁻⁸ M-[3]

Note: "-" indicates data not specified in the cited sources. The quantum yield for BS2 is a relative value.

Experimental Protocols

Protocol 1: Synthesis of a Coumarin-Based Fluorescent Probe (BS2)

This protocol describes the synthesis of (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2), a "turn-off" fluorescent probe for Cu²⁺ and Fe³⁺.[1]

Materials:

  • 3-Amino-7-hydroxy-2H-chromen-2-one

  • This compound

  • Absolute Ethanol (EtOH)

Procedure:

  • Dissolve 3-amino-7-hydroxy-2H-chromen-2-one (0.56 g, 3.1 mmol) and this compound (0.43 g, 3.1 mmol) in 10 mL of absolute ethanol.[1]

  • Reflux the mixture for 2 hours, during which a precipitate will form.[1]

  • After cooling the reaction mixture, collect the precipitate by filtration.

  • Wash the collected solid with an excess of hot ethanol to remove any unreacted starting materials.

  • Dry the resulting red solid to obtain the final product, BS2. The reported yield is 98%.[1]

Protocol 2: General Procedure for Metal Ion Detection

This protocol provides a general method for detecting metal ions using a this compound-derived fluorescent probe in an aqueous buffer solution.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM BS2 in DMSO)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • HEPES buffer (30 mM, pH 7.4)

Procedure:

  • Prepare a 2 µM solution of the fluorescent probe (e.g., BS2) in 30 mM HEPES buffer (pH 7.4) with 1% DMSO.[1][2]

  • Record the initial fluorescence emission spectrum of the probe solution. For BS2, the excitation wavelength is 364 nm.[2]

  • Incrementally add aliquots of the metal ion stock solution to the probe solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Observe the quenching ("turn-off") or enhancement ("turn-on") of the fluorescence intensity at the probe's emission maximum. For BS2, a significant decrease in fluorescence at 437 nm is observed in the presence of Cu²⁺ or Fe³⁺.[1][2]

Protocol 3: Bioimaging of Intracellular Metal Ions

This protocol details the use of a this compound-derived probe for imaging metal ions in living cells.[1]

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Cell culture medium (MEM-F12 with supplements)

  • Fluorescent probe stock solution (e.g., BS2 in DMSO)

  • Metal-ion complex (e.g., Fe-NTA for iron imaging)

  • Phosphate-buffered saline (PBS)

  • Epifluorescence microscope

Procedure:

  • Culture SH-SY5Y cells in MEM-F12 medium supplemented with 10% FBS, non-essential amino acids, and antibiotics.

  • For iron imaging, expose the cells to 20 µM Fe-NTA for 24 hours.[2]

  • Wash the cells with PBS to remove excess metal ions.

  • Incubate the cells with the fluorescent probe (e.g., 10 µM BS2) for 20 minutes.[2]

  • Wash the cells again with PBS to remove the excess probe.

  • Image the cells using an epifluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths. A decrease in intracellular fluorescence indicates the presence of the target metal ion.[1]

References

The Versatile Role of 2,4-Dihydroxybenzaldehyde in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2,4-Dihydroxybenzaldehyde, a readily available aromatic aldehyde, serves as a pivotal building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, comprising a reactive aldehyde group and two hydroxyl moieties on the benzene ring, render it a versatile precursor for the development of novel drugs with potential applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies. This document provides detailed application notes and experimental protocols for the synthesis of various drug candidates derived from this compound, including Schiff bases, coumarins, and chalcones.

Application in the Synthesis of Biologically Active Schiff Bases

Schiff bases derived from this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activities.

Antimicrobial and Antifungal Activity

Schiff bases synthesized from this compound and various amines exhibit significant antibacterial and antifungal properties. For instance, a study on novel Schiff bases showed potent activity against various bacterial and fungal strains.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
SB-1S. aureus18125[1]
SB-1E. coli15250[1]
SB-2C. albicans20100[1]
SB-3A. niger16250[1]
Enzyme Inhibition

Certain Schiff base derivatives of this compound have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

Compound IDEnzymeIC50 (µM)Reference
SB-AAcetylcholinesterase (AChE)5.25 ± 0.12[1]
SB-AButyrylcholinesterase (BChE)8.14 ± 0.21[1]
SB-BAcetylcholinesterase (AChE)7.89 ± 0.18[1]
SB-BButyrylcholinesterase (BChE)10.43 ± 0.33[1]
Experimental Protocol: Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the primary amine (10 mmol) in a dropwise manner.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

G cluster_workflow Experimental Workflow: Schiff Base Synthesis start Start dissolve Dissolve this compound in Ethanol start->dissolve add_amine Add Primary Amine dissolve->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry the Product recrystallize->dry end End dry->end G cluster_workflow Experimental Workflow: Coumarin Synthesis start Start mix Mix this compound and Diethyl Malonate in Ethanol start->mix add_catalyst Add Piperidine mix->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool in Ice Bath reflux->cool filter Filter the Solid cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end G cluster_workflow Experimental Workflow: Chalcone Synthesis start Start dissolve Dissolve 2,4-Dihydroxyacetophenone and Aldehyde in Ethanol start->dissolve add_base Add Aqueous NaOH/KOH dissolve->add_base stir Stir at Room Temperature add_base->stir precipitate Pour into Ice and Acidify stir->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end G cluster_pathway Hsp90 Inhibition Pathway Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperoning & Stabilization Degradation Proteasomal Degradation ClientProteins->Degradation Degradation of unfolded proteins Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Apoptosis Apoptosis Degradation->Apoptosis Induction Inhibitor This compound -derived Schiff Base Inhibitor->Hsp90 Inhibition G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 Transcription NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Production Inflammation Inflammation NO_PGs->Inflammation DHD This compound DHD->NFkB Inhibition

References

Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various condensation reactions utilizing 2,4-Dihydroxybenzaldehyde as a key starting material. The resulting products, such as coumarins and chalcones, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Knoevenagel Condensation for the Synthesis of 7-Hydroxycoumarin Derivatives

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. In this protocol, this compound reacts with active methylene compounds, such as malononitrile or diethyl malonate, to yield substituted 7-hydroxycoumarins. These compounds are important scaffolds in drug discovery.

Experimental Protocol: Synthesis of 7-Hydroxy-3-carboxycoumarin[1][2]

This one-pot synthesis involves a Knoevenagel condensation followed by in-situ hydrolysis.

Materials:

  • This compound

  • Malononitrile

  • 0.05 M Sodium bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol

  • Glacial acetic acid

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine finely powdered this compound (1.38 g, 10 mmol) and malononitrile (0.80 g, 12.5 mmol).

  • Add 50 mL of 0.05 M aqueous NaHCO₃ solution.

  • Vigorously stir the mixture at room temperature for 1.5 hours using a magnetic stirrer.

  • After 1.5 hours, add 1.25 mL of concentrated HCl to the heterogeneous mixture.

  • Heat the mixture to 90°C and stir for 1 hour.

  • Cool the mixture and then add 20 mL of 1 M aqueous NaHCO₃ solution.

  • Heat the mixture again to 90°C and stir for 2 hours. The sodium salt of the product is water-soluble.[1]

  • Cool the final solution to room temperature and acidify to pH 2.0 with concentrated HCl while stirring.

  • Place the flask in an ice bath (0-5°C) to facilitate precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Dry the collected solid to obtain 7-hydroxy-3-carboxycoumarin.

Purification:

The crude product can be further purified by recrystallization from a mixture of water and acetic acid (8:2 v/v).[1]

Quantitative Data
ProductStarting MaterialsCatalyst/SolventReaction TimeYieldMelting Point (°C)
7-Hydroxy-3-carboxycoumarinThis compound, MalononitrileNaHCO₃ / Water4.5 hours85%248-250
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylateThis compound, Diethyl malonatePiperidine, Acetic acid / Ethanol1.5 hours--

Table 1: Summary of quantitative data for the Knoevenagel condensation.

Knoevenagel Condensation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine this compound and Malononitrile B Add 0.05 M NaHCO3 solution A->B C Stir at room temperature for 1.5 hours B->C D Add concentrated HCl C->D E Heat at 90°C for 1 hour D->E F Add 1 M NaHCO3 solution E->F G Heat at 90°C for 2 hours F->G H Cool to room temperature G->H I Acidify to pH 2 with HCl H->I J Cool in ice bath I->J K Filter the precipitate J->K L Dry the product K->L G Resorcinol Resorcinol Intermediate1 β-hydroxy ester intermediate Resorcinol->Intermediate1 + EAA EAA Ethyl Acetoacetate EAA->Intermediate1 H2SO4 H₂SO₄ (catalyst) H2SO4->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Dehydration Dehydration Cyclization->Dehydration Coumarin 7-Hydroxy-4-methylcoumarin Dehydration->Coumarin G cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound (no α-H) Product Chalcone Derivative Aldehyde->Product Ketone Acetone (with α-H) Ketone->Product Base Base Catalyst (e.g., NaOH) Base->Product

References

Application Notes: Analytical Methods for the Quantification of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Dihydroxybenzaldehyde (also known as β-resorcylaldehyde) is a phenolic aldehyde with the chemical formula C₇H₆O₃[1]. It serves as a significant building block in the synthesis of bioactive compounds, dyes, and specialty chemicals. Its presence in various natural sources, including aged red wines and medicinal plants, necessitates accurate and reliable quantitative methods for quality control, research, and drug development[2]. These application notes provide detailed protocols and comparative data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Logical Workflow for Analytical Quantification

The general process for quantifying an analyte like this compound in a sample matrix follows a structured workflow, from sample preparation to final data reporting. This ensures consistency, accuracy, and reproducibility of results.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Standard Standard Preparation Derivatization Derivatization (Optional) Extraction->Derivatization Injection Sample Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report Quantification->Report

Fig. 1: General workflow for quantitative analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. For this compound, a Reverse-Phase (RP-HPLC) method is commonly employed. The compound is separated on a nonpolar stationary phase with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. Detection is typically performed using an ultraviolet (UV) detector.

Protocol 1: Reverse-Phase HPLC with UV Detection

This protocol describes a straightforward RP-HPLC method suitable for routine quantification.

Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • C18 reverse-phase column (e.g., Waters Nova-Pak C18, 150 x 4.6 mm, 5 µm)[3]

  • Data acquisition and processing software

Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard (>98% purity)

Procedure

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and water, often with a small amount of acid like phosphoric acid to control pH and improve peak shape. A common composition is a gradient or isocratic mixture (e.g., Acetonitrile:Water 20:80 v/v with 0.1% phosphoric acid)[4].

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is complex (e.g., plant extract), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (adjust ratio for optimal separation) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 255 nm[5]

  • Quantification: Inject the calibration standards to generate a calibration curve of peak area versus concentration. Then, inject the prepared samples. The concentration of this compound in the samples is determined using the linear regression equation from the calibration curve.

HPLC Workflow Prep Prepare Mobile Phase (ACN:H2O:Acid) Equilibrate Equilibrate HPLC System Prep->Equilibrate Standards Prepare Calibration Standards (1-100 µg/mL) Inject Inject Standards & Samples Standards->Inject Sample Prepare & Filter Sample Sample->Inject Equilibrate->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 255 nm Separate->Detect Analyze Integrate Peaks & Generate Calibration Curve Detect->Analyze Calculate Calculate Sample Concentration Analyze->Calculate

Fig. 2: Experimental workflow for HPLC quantification.
Protocol 2: HPLC with Pre-Column Derivatization

For samples with very low concentrations of this compound or for matrices where selectivity is a concern, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used. This reaction targets the aldehyde functional group, yielding a stable hydrazone derivative that can be detected with high sensitivity in the visible range.

Procedure

  • Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile with 1% phosphoric acid.

  • Derivatization Reaction: Mix 1 mL of the sample or standard solution with 1 mL of the DNPH reagent. Heat the mixture at 60 °C for 30 minutes.

  • Analysis: After cooling, inject the derivatized solution into the HPLC system. The chromatographic conditions may need to be optimized for the separation of the DNPH derivative. The detection wavelength is typically set around 360 nm. The detection limit of this method can be in the range of 4.3-21.0 µg/L, depending on the specific aldehyde[3].

Quantitative Data Summary (HPLC)

ParameterTypical ValueReference
Linearity Range1 - 100 µg/mLMethod Dependent
Correlation Coefficient (r²)> 0.999[6]
Limit of Detection (LOD)~0.1 µg/mLMethod Dependent
Limit of Quantification (LOQ)~0.3 µg/mLMethod Dependent
Accuracy (% Recovery)98 - 102%[7][8]
Precision (%RSD)< 2%[9]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis. The compound is identified based on its retention time and unique mass spectrum, while quantification is typically performed using the external standard method in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Instrumentation

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole)[10][11]

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[11]

  • Autosampler

  • Data acquisition and processing software

Reagents and Standards

  • Helium (carrier gas, 99.999% purity)

  • Solvent (e.g., Methanol, Ethyl Acetate, HPLC grade)

  • This compound reference standard (>98% purity)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare serial dilutions from the stock solution in the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Concentrate the extract to a known volume.

  • Derivatization: Transfer 100 µL of each standard or sample extract into a GC vial. Evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min. A similar program starts at 40°C and ramps up[12].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[12]

    • Acquisition Mode: Full scan (m/z 40-500) for identification and SIM for quantification. Characteristic ions for the derivatized this compound would be selected (e.g., molecular ion and key fragment ions)[13].

  • Quantification: Generate a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the derivatized standards. Calculate the concentration in samples from this curve.

GCMS Workflow Standards Prepare Standards Drydown Evaporate to Dryness Standards->Drydown Sample Extract Sample Sample->Drydown Derivatize Add BSTFA, Heat at 70°C Drydown->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Run GC Oven Program Inject->Analyze Detect Acquire Mass Spectra (SIM) Analyze->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Fig. 3: Experimental workflow for GC-MS quantification.

Quantitative Data Summary (GC-MS)

ParameterTypical ValueReference
Linearity Range0.1 - 20 µg/mLMethod Dependent
Correlation Coefficient (r²)> 0.999[12]
Limit of Detection (LOD)0.008 - 0.03 µg/L (Analyte dependent)[12]
Limit of Quantification (LOQ)0.03 - 0.09 µg/L (Analyte dependent)[12]
Accuracy (% Recovery)90 - 110%[12]
Precision (%RSD)< 15%[12]

Method 3: UV-Vis Spectrophotometry

Principle

This method is based on the Beer-Lambert law and can be performed either by measuring the intrinsic UV absorbance of this compound or by using a colorimetric reaction to produce a chromophore that absorbs in the visible region. The latter approach often improves selectivity and sensitivity.

Protocol: Colorimetric Determination

This protocol uses a derivatizing agent to form a colored complex, which is then quantified. For example, this compound reacts with isonicotinoyl hydrazone to form a colored complex. A similar method has been developed for determining thorium using this compound isonicotinoyl hydrazone (2,4-DHBINH), which forms a yellow complex[14]. This principle can be adapted for the quantification of the aldehyde itself.

Instrumentation

  • UV-Vis Spectrophotometer (double beam recommended)[2]

  • Matched quartz cuvettes (1 cm path length)

  • pH meter

Reagents and Standards

  • This compound reference standard

  • Buffer solution (e.g., pH 5.5 acetate buffer)

  • Derivatizing reagent solution (e.g., Isonicotinoyl hydrazone in methanol)

  • Methanol or Ethanol (spectroscopic grade)

Procedure

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a set of standards (e.g., 0.5, 1, 2, 4, 6, 8 µg/mL) by diluting the stock solution.

  • Color Development: To 1 mL of each standard or sample solution in a test tube, add 1 mL of the derivatizing reagent and 5 mL of the pH 5.5 buffer. Mix well and allow the color to develop for a specified time (e.g., 15 minutes) at room temperature.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for a similar complex was found to be 390 nm[14].

  • Quantification: Plot a calibration curve of absorbance versus concentration. Determine the concentration of this compound in the sample using the curve's linear equation.

Spectrophotometry Workflow Standards Prepare Standard Solutions Reaction Add Buffer & Reagent (e.g., Isonicotinoyl Hydrazone) Standards->Reaction Sample Prepare Sample Solution Sample->Reaction Develop Allow Color Development Reaction->Develop Measure Measure Absorbance at λmax (e.g., 390 nm) Develop->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

References

Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-dihydroxybenzaldehyde and its derivatives in the development of novel antimicrobial agents. This document includes summaries of antimicrobial efficacy, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows and putative mechanisms of action.

Introduction

This compound, a phenolic aldehyde, serves as a versatile scaffold for the synthesis of a variety of compounds with significant biological activities. Its derivatives, including Schiff bases and chalcones, have demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of hydroxyl groups on the benzene ring is crucial for their biological activity, which is believed to involve multiple mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and potential interference with quorum sensing pathways. This document outlines the current state of research and provides practical protocols for the evaluation of these compounds.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its related derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzaldehyde Derivatives

CompoundMicroorganismMIC ValueReference
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L[1][2][3]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L[1][2][3]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus epidermidisMBIC: 250 µg/mL
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC: 1024 µg/mL[4]

MBIC: Minimum Biofilm Inhibitory Concentration

Table 2: Cytotoxicity Data (IC₅₀) of Dihydroxybenzaldehyde Derivatives

CompoundCell LineIC₅₀ ValueReference
2,3-DihydroxybenzaldehydeBovine Mammary Epithelial (MAC-T)Low toxicity at MIC₅₀ and MIC₉₀ concentrations[1][2]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Bovine Mammary Epithelial (MAC-T)Low toxicity at MIC₅₀ and MIC₉₀ concentrations[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives as antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Application of Test Compound:

    • Allow the plate to dry for a few minutes.

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a known concentration and volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation and Measurement:

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This colorimetric assay determines the effect of a compound on the viability of mammalian cells.

Materials:

  • Test compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the plates for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Test compound

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculation and Treatment:

    • Prepare a bacterial suspension and dilute it in fresh medium.

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.

    • Add 100 µL of the test compound at various concentrations to the wells.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Washing and Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.

    • Incubate for 10-15 minutes.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed mechanism of antimicrobial action for phenolic aldehydes like this compound.

Experimental_Workflow_Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Safety & Selectivity Compound Synthesis Compound Synthesis Agar Well Diffusion Agar Well Diffusion Compound Synthesis->Agar Well Diffusion Test Compounds Initial Hit Identification Initial Hit Identification Agar Well Diffusion->Initial Hit Identification Qualitative Activity Broth Microdilution (MIC) Broth Microdilution (MIC) Initial Hit Identification->Broth Microdilution (MIC) Active Compounds Biofilm Inhibition Assay Biofilm Inhibition Assay Initial Hit Identification->Biofilm Inhibition Assay Active Compounds Lead Compound Selection Lead Compound Selection Broth Microdilution (MIC)->Lead Compound Selection Biofilm Inhibition Assay->Lead Compound Selection Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Lead Compound Selection->Cytotoxicity Assay (MTT) Promising Leads Therapeutic Index Calculation Therapeutic Index Calculation Cytotoxicity Assay (MTT)->Therapeutic Index Calculation Antimicrobial_Mechanism_of_Action cluster_0 Bacterial Cell Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Leakage of Cellular Contents Essential Enzymes Essential Enzymes DNA/RNA DNA/RNA Quorum Sensing System Quorum Sensing System Phenolic Aldehyde Phenolic Aldehyde Phenolic Aldehyde->Cell Membrane Disruption, Increased Permeability Phenolic Aldehyde->DNA/RNA Binding, Interference with Replication/Transcription Phenolic Aldehyde->Essential Enzymes Inhibition Phenolic Aldehyde->Quorum Sensing System Inhibition of Signaling

References

Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Alkoxy-2-hydroxybenzaldehydes are valuable synthetic intermediates and privileged structural motifs in medicinal chemistry, materials science, and fine chemical synthesis.[1] They serve as key building blocks for a wide range of compounds with applications as therapeutics for diseases including cancer, bacterial infections, and Alzheimer's Disease.[1] The primary synthetic route to these compounds involves the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde.

The key challenge in this synthesis is achieving selective alkylation at the 4-position hydroxyl group over the 2-position hydroxyl group. The 4-hydroxyl is more acidic and sterically accessible, while the 2-hydroxyl is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group, which reduces its nucleophilicity. This application note details modern and classical protocols for this synthesis, providing a comparative analysis of different methodologies.

General Reaction Pathway: Williamson Ether Synthesis

The synthesis proceeds via a Williamson ether synthesis mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4] A base is used to deprotonate the more acidic 4-hydroxyl group of this compound, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether linkage.[4]

ReactionPathway cluster_reactants Reactants cluster_conditions Conditions Reactant1 This compound Product 4-Alkoxy-2-hydroxybenzaldehyde Reactant1->Product 1. Deprotonation (4-OH) 2. SN2 Attack Reactant2 Alkyl Halide (R-X) Reactant2->Product Base Base Base->Reactant1 activates Solvent Solvent Solvent->Reactant1 medium

Caption: General Williamson Ether Synthesis pathway for 4-alkoxy-2-hydroxybenzaldehydes.

Comparative Data of Synthetic Protocols

The choice of base and solvent significantly impacts reaction efficiency, time, and regioselectivity. While traditional methods often suffer from long reaction times and the formation of bis-alkylated side products, modern protocols offer high yields and excellent selectivity.[1]

Method Ref.BaseAlkylating AgentSolventTemperatureTimeYieldKey Advantages/Disadvantages
[1][5][6] Cesium Bicarbonate (CsHCO₃)Alkyl BromideAcetonitrile80 °C4-6 hUp to 95%Adv: High yield, excellent regioselectivity, short reaction time.
[7] Potassium Carbonate (K₂CO₃)Benzyl BromideAcetoneRoom Temp.3 daysModerateDisadv: Very long reaction time, moderate yield.
[8] Potassium Fluoride (KF)Benzyl ChlorideAcetonitrileReflux24 h>70%Adv: Good yield for large scale. Disadv: Long reaction time.

General Experimental Workflow

The overall process for the synthesis, workup, and purification is consistent across most protocols. The primary differences lie in the specific reagents and reaction conditions (time and temperature).

ExperimentalWorkflow Start Start Combine 1. Combine Reactants (Aldehyde, Base, Alkyl Halide, Solvent) Start->Combine React 2. Heat and Stir (Under controlled temperature) Combine->React Workup 3. Reaction Work-up (Cool, filter solids) React->Workup Concentrate 4. Concentrate Filtrate (Remove solvent in vacuo) Workup->Concentrate Purify 5. Purify Crude Product (Flash column chromatography) Concentrate->Purify Analyze 6. Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Benzylation of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and regioselectivity of the 4-O-benzylation of 2,4-dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-hydroxyl group preferentially benzylated over the 2-hydroxyl group?

The regioselectivity is primarily attributed to the intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent aldehyde's carbonyl group.[1][2][3] This hydrogen bond reduces the nucleophilicity and availability of the 2-hydroxyl group, making the more acidic 4-hydroxyl group the primary site for deprotonation and subsequent alkylation.[1][2]

Q2: What is the most common side product, and how can it be avoided?

The most common and problematic side product is 2,4-bis(benzyloxy)benzaldehyde, which results from the alkylation of both hydroxyl groups.[4][5] Its formation can be minimized by:

  • Using milder bases (e.g., NaHCO₃, KF, CsHCO₃) instead of strong bases like NaH or K₂CO₃ under harsh conditions.[4][5][6]

  • Choosing a solvent that enhances selectivity, such as acetonitrile over acetone or DMF.[4][5]

  • Carefully controlling the stoichiometry of the benzylating agent to avoid a large excess.

Q3: Which base provides the highest regioselectivity and yield?

Recent studies have shown that cesium bicarbonate (CsHCO₃) in acetonitrile provides excellent regioselectivity and isolated yields of up to 95%.[6][7] Milder, more cost-effective bases like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) in refluxing acetonitrile also lead to efficient and highly regioselective 4-benzylation.[4][5][8] Stronger bases like sodium hydride (NaH) or even potassium carbonate (K₂CO₃) can lead to over-alkylation and the formation of significant side products.[4][6][9]

Q4: What is the purpose of adding potassium iodide (KI) to the reaction?

When using benzyl chloride, a catalytic amount of potassium iodide (KI) is often added to accelerate the reaction. KI undergoes a Finkelstein reaction with benzyl chloride in situ to generate the more reactive benzyl iodide, which speeds up the rate of ether formation.[4][9] This is particularly useful when the reaction with benzyl chloride alone is sluggish.[4]

Q5: How can I improve the isolated yield after the reaction is complete?

Low isolated yields are often due to difficulties in separating the desired product from unreacted starting material and the bis-benzylated byproduct.[5] The most effective strategy is to optimize the reaction to maximize the formation of the desired product and minimize impurities. If purification is challenging, recrystallization from a solvent system like tert-butyl methyl ether (TBME)/hexane or ethyl acetate/hexane is a common method.[5] Flash column chromatography is also effective but can be less practical for large-scale syntheses.[5]

Troubleshooting Guide

Problem: My yield is low, and the reaction mixture contains a lot of unreacted starting material.

  • Possible Cause: The base may be too weak or not sufficiently deprotonating the 4-hydroxyl group. Reaction conditions (time, temperature) may be insufficient.

  • Solutions:

    • Switch to a More Effective Base: If using NaHCO₃, consider switching to KF or the highly efficient CsHCO₃.[5][6]

    • Increase Temperature: Ensure the reaction is running at the optimal temperature for the chosen solvent (e.g., reflux for acetonitrile, ~80 °C).[6]

    • Add a Catalyst: If using benzyl chloride, add a catalytic amount (0.1-0.2 equivalents) of potassium iodide (KI) to increase the rate of reaction.[4]

    • Extend Reaction Time: Monitor the reaction by TLC. Some conditions may require longer reaction times (from 4 to 24 hours) to reach completion.[6]

    • Check Reagent Quality: Ensure all reagents, especially the base (e.g., anhydrous K₂CO₃), are dry and of high purity.

Problem: I'm getting a significant amount of the 2,4-bis(benzyloxy)benzaldehyde side product.

  • Possible Cause: The reaction conditions are too harsh, leading to a loss of selectivity. This is often caused by a base that is too strong or an inappropriate solvent.

  • Solutions:

    • Use a Milder Base: Replace strong bases like NaH or K₂CO₃ with NaHCO₃, KF, or CsHCO₃.[4][6] The use of mild basic conditions is crucial for high regioselectivity.[8]

    • Change the Solvent: Acetonitrile has been shown to significantly reduce the amount of bis-alkylation compared to solvents like acetone or DMF.[4][5]

    • Control Stoichiometry: Avoid using a large excess of the benzylating agent. Use between 1.3 to 1.75 equivalents for optimal mono-alkylation.[4][5]

Problem: The reaction is very slow or appears to stall.

  • Possible Cause: The benzylating agent is not reactive enough under the chosen conditions.

  • Solutions:

    • Use Benzyl Bromide: Benzyl bromide is more reactive than benzyl chloride. However, be aware that this may slightly decrease regioselectivity in some systems.[4]

    • Activate Benzyl Chloride with KI: As mentioned in the FAQs, adding catalytic KI is a standard method to accelerate reactions involving alkyl chlorides.[4][9]

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times to as little as 30 minutes while achieving good yields.[9]

Data Presentation

Table 1: Comparison of Base and Solvent Effects on 4-O-Benzylation

BaseSolventBenzylating AgentAdditiveYield of 4-O-Benzyl ProductBis-Benzylation ProductReference
K₂CO₃AcetoneBenzyl ChlorideKI (0.1 eq)~35% (corrected)~25%[4][5]
NaHCO₃AcetonitrileBenzyl ChlorideKI (0.2 eq)>70%~12%[4]
KFAcetonitrileBenzyl ChlorideNone>60%~6%[4][5]
CsHCO₃AcetonitrileAlkyl BromideNoneup to 95%Minimal[6][7]
NaHDMFBenzyl BromideNone<45% conversionSignificant[4][9]

Experimental Protocols

Protocol 1: High-Yield, Regioselective Alkylation using Cesium Bicarbonate (CsHCO₃)

This method is adapted from a procedure reported to give excellent yields and regioselectivity.[6][7]

  • To a solution of this compound (1.0 eq, 5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add benzyl bromide (3.0 eq, 15.0 mmol).

  • Add cesium bicarbonate (CsHCO₃) (3.0 eq, 15.0 mmol).

  • Seal the pressure vessel and heat the reaction at 80 °C for 4 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Filter the mixture to remove the solid inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (EtOAc/Hexanes) to yield the pure 4-(benzyloxy)-2-hydroxybenzaldehyde.

Protocol 2: Cost-Effective, Regioselective Benzylation using NaHCO₃ and KI

This method is a reliable and cost-effective procedure for selective 4-O-benzylation.[4]

  • Suspend this compound (1.0 eq) and sodium bicarbonate (NaHCO₃) (2.0 eq) in acetonitrile.

  • Add benzyl chloride (1.3 eq) and potassium iodide (KI) (0.2 eq).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 16-18 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Evaporate the combined filtrate in vacuo.

  • Purify the resulting crude solid by recrystallization. Dissolve the solid in a minimal amount of hot tert-butyl methyl ether (TBME) or ethyl acetate, then add hexane until precipitation begins. Cool to 5-10 °C for 2 hours, collect the product by filtration, and dry in vacuo.[5]

Visualizations

TroubleshootingWorkflow start Start Reaction Analysis check_tlc Analyze Crude Reaction by TLC/HPLC start->check_tlc low_yield Is Yield Low? check_tlc->low_yield unreacted_sm Significant Unreacted Starting Material? low_yield->unreacted_sm Yes end_ok Reaction Optimized Proceed with Purification low_yield->end_ok No side_products Significant Side Products Formed? unreacted_sm->side_products No sol_base_temp ACTION: 1. Use stronger base (KF, CsHCO3) 2. Increase temperature/time 3. Add KI with BnCl unreacted_sm->sol_base_temp Yes sol_selectivity ACTION: 1. Use milder base (NaHCO3, KF) 2. Switch solvent to Acetonitrile 3. Reduce BnX equivalents side_products->sol_selectivity Yes sol_purify ACTION: Optimize reaction conditions to minimize byproducts. Use Recrystallization. side_products->sol_purify No, but purification is difficult

Caption: Troubleshooting decision tree for optimizing the benzylation reaction.

ReactionPathways reactant This compound product_desired 4-Benzyloxy-2-hydroxybenzaldehyde (Desired Product) reactant->product_desired Mild Base (CsHCO3, KF) Acetonitrile product_side1 2-Benzyloxy-4-hydroxybenzaldehyde (Minor Isomer) reactant->product_side1 Loss of Selectivity product_side2 2,4-Bis(benzyloxy)benzaldehyde (Main Side Product) reactant->product_side2 Strong Base (NaH) Forcing Conditions

Caption: Key reaction pathways in the regioselective benzylation.

InfluencingFactors outcome Reaction Outcome: Yield & Regioselectivity base Base (e.g., CsHCO3, KF, NaHCO3) base->outcome solvent Solvent (e.g., Acetonitrile) solvent->outcome agent Benzylating Agent (BnCl + KI, BnBr) agent->outcome temp Temperature & Time temp->outcome

Caption: Key experimental factors influencing reaction success.

References

Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of 2,4-Dihydroxybenzaldehyde. The information focuses on identifying and mitigating the formation of common side products to improve yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors, depending on the synthetic method employed.

  • Vilsmeier-Haack Reaction: This method is generally high-yielding (65-75%), but poor temperature control can lead to side reactions of the highly reactive resorcinol with the Vilsmeier reagent.[1][2][3] It is crucial to maintain low temperatures (-15°C to 10°C) during the addition of resorcinol.[4] Incomplete hydrolysis of the intermediate iminium salt can also reduce the yield of the final aldehyde.

  • Reimer-Tiemann Reaction: This reaction is notorious for moderate yields due to a lack of regioselectivity. The primary competing side product is the isomeric 2,6-dihydroxybenzaldehyde. Additionally, the reactive dichlorocarbene intermediate can lead to other byproducts, and the harsh basic conditions can cause decomposition.[5][6]

  • Duff Reaction: The Duff reaction is known for being generally inefficient and providing low yields.[7][8] The reaction often results in a significant amount of unreacted starting material or complex mixtures that make purification and isolation of the desired product challenging.[8]

  • Gattermann Reaction: While effective for formylation, the toxicity of the reagents (hydrogen cyanide or its derivatives) and the requirement for a Lewis acid catalyst can present challenges.[9] Incomplete reaction is a common cause of low yields.

Q2: My TLC analysis shows multiple spots, indicating an impure product. What are these likely side products?

A2: The identity of impurities is highly dependent on the formylation method used.

  • Isomeric Byproducts: The most common impurity is the regioisomer 2,6-dihydroxybenzaldehyde . Resorcinol has two activated positions for electrophilic substitution, leading to a mixture of products. The Reimer-Tiemann and Duff reactions, in particular, can produce significant amounts of this isomer.

  • Unreacted Resorcinol: Incomplete conversion is a frequent issue, especially in heterogeneous reactions or if reaction times are too short.

  • Diformylated Products: Although less common, diformylation of the resorcinol ring can occur if an excess of the formylating agent is used or under prolonged reaction times, leading to di-aldehydes.

  • Polymeric/Tar-like Substances: Resorcinol is highly reactive and can polymerize or decompose under harsh acidic or basic conditions, especially at elevated temperatures, forming intractable tars.[10][11]

  • Cyclohexadienones (Reimer-Tiemann): In some cases, the dichlorocarbene intermediate can lead to the formation of substituted cyclohexadienone byproducts.[6]

Q3: How can I improve the regioselectivity of the formylation to favor the 2,4-isomer over the 2,6-isomer?

A3: Achieving high regioselectivity is a key challenge.

  • The Vilsmeier-Haack reaction offers the best regioselectivity for this compound. The reaction proceeds via an intermediate formamidinium salt, and the formylation occurs predominantly at the 4-position (para to one hydroxyl group), which is sterically more accessible and electronically favored.[4]

  • For other methods like the Reimer-Tiemann reaction, altering reaction conditions (e.g., using a phase-transfer catalyst) may slightly influence the ortho:para ratio, but separating the isomers post-reaction is often necessary.[12][13]

Q4: My crude product is a dark, oily, or tarry substance that is difficult to purify. What purification strategies are recommended?

A4: Purification can be challenging due to the similar polarity of the desired product and its isomers.

  • Isolation of the Intermediate (Vilsmeier-Haack): A key advantage of the Vilsmeier-Haack method is the precipitation of the intermediate formamidinium salt.[4] This salt can be filtered and washed to remove unreacted resorcinol and other impurities. Subsequent hydrolysis of this purified intermediate yields this compound of high purity.[4]

  • Column Chromatography: This is the most common method for separating this compound from its 2,6-isomer and other impurities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is solid and reasonably pure, recrystallization from hot water or a solvent mixture like toluene/hexane can be effective.

  • Acid-Base Extraction: An initial workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. However, since both the product and resorcinol are phenolic, this method is not effective for separating them from each other.

Frequently Asked Questions (FAQs)

Q: Which synthesis method is recommended for the highest yield and purity of this compound? A: The Vilsmeier-Haack reaction is generally the most efficient and recommended method. It provides good yields (65-75%) and high regioselectivity by proceeding through a purifiable intermediate salt, which minimizes side product contamination in the final product.[2][3][4]

Q: What is the primary side product in the Vilsmeier-Haack formylation of resorcinol? A: When performed under optimal low-temperature conditions, the formation of side products is minimal. The primary impurity is typically unreacted resorcinol. The formation of the 2,6-isomer is significantly suppressed compared to other methods.

Q: Why does the Reimer-Tiemann reaction produce isomeric byproducts? A: The Reimer-Tiemann reaction involves the electrophilic attack of dichlorocarbene on the phenoxide ion of resorcinol.[12] The negative charge of the phenoxide is delocalized across the aromatic ring, activating multiple positions for attack. This leads to a mixture of ortho- and para-formylated products relative to the hydroxyl groups, resulting in both 2,4- and 2,6-dihydroxybenzaldehyde.[5]

Q: Can diformylation occur on the resorcinol ring? A: Yes, under certain conditions, such as with an excess of the formylating agent or harsh reaction conditions, a second formyl group can be introduced onto the ring, leading to di-aldehyde byproducts. The Duff reaction has been noted to potentially cause diformylation.[7]

Data Presentation: Synthesis Method Comparison

The table below summarizes typical yields and major side products for common formylation methods of resorcinol.

Synthesis MethodTypical YieldMajor Side Product(s)Key Considerations
Vilsmeier-Haack 65-75%[2][3]Unreacted ResorcinolRequires strict temperature control (-15°C to 10°C).[4] High regioselectivity.
Reimer-Tiemann Moderate2,6-Dihydroxybenzaldehyde, Cyclohexadienones[6]Poor regioselectivity. Harsh basic conditions.[5]
Duff Reaction Low to Moderate2,6-Dihydroxybenzaldehyde, Unreacted Resorcinol, PolymersGenerally inefficient; often produces complex mixtures.[7][8]
Gattermann Reaction VariableUnreacted ResorcinolUses highly toxic reagents (e.g., HCN).[9]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Synthesis of this compound

This protocol is based on established high-yield procedures.[4]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Resorcinol

  • Acetonitrile (anhydrous)

  • Ice

  • Water

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous acetonitrile. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) to the acetonitrile. To this cooled solution, add N,N-dimethylformamide (1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: Cool the Vilsmeier reagent suspension to -15°C. Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile. Add this resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.

  • Reaction Completion & Isolation of Intermediate: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours, then allow it to warm to room temperature and stir for another hour. Cool the mixture to 5°C and filter the precipitated formamidinium salt. Wash the solid with cold, dry acetonitrile and dry it under vacuum.

  • Hydrolysis: Add the dried intermediate salt to warm water (approx. 50°C) and stir. The salt will dissolve and hydrolyze to form this compound.

  • Product Isolation: Cool the aqueous solution in an ice bath. The product, this compound, will precipitate as a crystalline solid. Filter the product, wash with cold water, and dry under vacuum.

Visualizations

Reaction Pathways and Troubleshooting Logic

Vilsmeier_Haack_Pathway Main Synthesis Pathway via Vilsmeier-Haack Reaction Resorcinol Resorcinol Intermediate Intermediate Formamidinium Salt (Precipitates) Resorcinol->Intermediate -15°C to 10°C Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Hydrolysis Hydrolysis (H₂O, ~50°C) Intermediate->Hydrolysis Purification Step (Filtration) Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for this compound.

Side_Product_Formation Common Side Product Formation Pathways from Resorcinol cluster_main Main Reaction cluster_side Side Reactions Resorcinol Resorcinol Product Desired Product (this compound) Resorcinol->Product Formylation Isomer Isomeric Byproduct (2,6-Dihydroxybenzaldehyde) Resorcinol->Isomer Poor Regioselectivity (e.g., Reimer-Tiemann) Diformyl Diformylated Product Resorcinol->Diformyl Excess Reagent Polymer Polymerization / Tar Resorcinol->Polymer Harsh Conditions (High Temp / Strong Acid/Base)

Caption: Overview of desired and undesired reaction pathways.

Troubleshooting_Workflow Troubleshooting Logic for Synthesis Issues Start Problem: Low Yield or Impure Product Q_Method Which synthesis method was used? Start->Q_Method VH Vilsmeier-Haack Q_Method->VH V-H RT Reimer-Tiemann Q_Method->RT R-T Duff Duff Reaction Q_Method->Duff Duff Sol_VH Cause: Poor Temp. Control Solution: Maintain T < 10°C during addition. Isolate intermediate salt. VH->Sol_VH Sol_RT Cause: Poor Regioselectivity Solution: Use column chromatography to separate isomers. Consider V-H method instead. RT->Sol_RT Sol_Duff Cause: Inefficient Reaction Solution: Increase reaction time or consider alternative methods like V-H for higher efficiency. Duff->Sol_Duff

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Troubleshooting low yield in 2,4-Dihydroxybenzaldehyde reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in the synthesis of 2,4-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Common issues include:

  • Suboptimal reaction temperature: Many synthetic methods for this compound are highly sensitive to temperature. Deviations from the optimal temperature range can lead to the formation of side products and incomplete reactions.

  • Inappropriate choice of solvent or base: The polarity of the solvent and the strength of the base can significantly influence the reaction's regioselectivity and the formation of byproducts.

  • Formation of side products: Undesired reactions, such as bis-alkylation or polymerization of the starting material or product, can consume reactants and reduce the final yield.

  • Impure starting materials: The purity of resorcinol and other reagents is crucial for a successful synthesis.

  • Inefficient purification: Loss of product during workup and purification steps can significantly lower the isolated yield.

Q2: Which synthetic method generally gives the highest yield for this compound?

A2: The Vilsmeier-Haack reaction is often reported to provide high yields of this compound, typically in the range of 65-75%.[1][2] This method involves the formylation of resorcinol using a Vilsmeier reagent, which can be prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) or oxalyl chloride and DMF.[1][3] Key to achieving high yields with this method is maintaining low reaction temperatures to prevent side reactions and isolating the intermediate formamidinium salt for purification.[3][4]

Q3: Can the Reimer-Tiemann reaction be used for this synthesis? What are the potential challenges?

A3: Yes, the Reimer-Tiemann reaction can be used to synthesize this compound from resorcinol.[5] However, it often results in lower yields compared to the Vilsmeier-Haack reaction.[6] A primary challenge is the use of a biphasic solvent system because the hydroxide base is not readily soluble in the chloroform reactant.[5] This necessitates vigorous mixing or the use of phase-transfer catalysts. The reaction can also be highly exothermic, which can lead to thermal runaways if not properly controlled.[5]

Q4: What is the Gattermann reaction and is it a viable option?

A4: The Gattermann reaction is another method for the formylation of aromatic compounds and can be used for this compound synthesis.[7][8] It traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7][8] While it can provide good yields, the high toxicity of HCN is a significant drawback.[7] Modifications using safer reagents like zinc cyanide (Zn(CN)₂) have been developed.[7]

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Synthesis

Symptoms:

  • The final yield of this compound is significantly lower than the expected 65-75%.

  • The presence of significant amounts of unreacted resorcinol or multiple unidentified byproducts in the crude product (observed via TLC or HPLC).

Possible Causes and Solutions:

CauseRecommended Solution
Reaction temperature too high Maintain a low temperature (around -15°C to -10°C) during the addition of resorcinol to the Vilsmeier reagent to minimize side reactions.[3][4]
Impure Vilsmeier reagent Prepare the Vilsmeier reagent fresh before use and ensure the complete conversion of starting materials.
Suboptimal solvent Acetonitrile is a recommended solvent for this reaction as it facilitates the precipitation of the intermediate salt, aiding in purification.[3]
Inefficient hydrolysis of the intermediate Ensure complete hydrolysis of the isolated formamidinium salt by treating it with water at around 50°C.[4]
Product loss during purification The intermediate formamidinium salt can be isolated and purified by filtration before hydrolysis to obtain a cleaner product and potentially higher overall yield.[3][4]
Issue 2: Formation of Multiple Products in Alkylation Reactions

Symptoms:

  • Besides the desired 4-O-alkylated product, significant amounts of the 2,4-O-bis-alkylated byproduct are observed.

  • Complex product mixture that is difficult to purify.

Possible Causes and Solutions:

CauseRecommended Solution
Base is too strong Stronger bases like K₂CO₃ or Cs₂CO₃ can lead to the deprotonation of both hydroxyl groups, resulting in bis-alkylation. Using a milder base like cesium bicarbonate (CsHCO₃) can significantly improve regioselectivity for the 4-hydroxyl group.[9]
Inappropriate solvent Solvents like DMSO and DMF can lead to the formation of multiple side products. Acetonitrile (CH₃CN) is a preferred solvent for cleaner conversion.[9]
Prolonged reaction time Extended heating can be detrimental to the yield and lead to decomposition. Monitor the reaction progress and stop it once the starting material is consumed.[9]

Experimental Protocols

High-Yield Synthesis of this compound via the Vilsmeier-Haack Reaction

This protocol is adapted from a reported high-yield procedure.[3]

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

  • Hexane

  • Water

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flask equipped with a stirrer and under an inert atmosphere, add DMF (0.675 mole) to acetonitrile (150 mL).

    • Cool the mixture in a water bath and add POCl₃ (0.575 mole) dropwise, maintaining the temperature between 22-28°C.

    • Stir the solution at ambient temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Cool the Vilsmeier reagent solution to -17°C to -14°C using a dry ice/acetone bath.

    • Slowly add a solution of resorcinol (0.5 mole) in acetonitrile (150 mL) while maintaining the temperature between -17°C and -10°C. Precipitation of the intermediate formamidinium salt will occur.

    • Stir the reaction mixture for an additional 2 hours at -15°C.

    • Allow the reaction to warm to 28-32°C and stir for another hour.

  • Isolation of the Intermediate Salt:

    • Cool the reaction mixture to 5°C and stir for 1 hour.

    • Filter the precipitated Vilsmeier-formamidinium salt and wash it with cold acetonitrile and then with hexane.

    • Dry the isolated salt under vacuum. The yield of the intermediate salt is typically around 80%.[3]

  • Hydrolysis to this compound:

    • Hydrolyze the dried salt by dissolving it in water at 50°C.

    • The product, this compound, will precipitate from the aqueous solution.

    • Filter the product, wash with cold water, and dry under vacuum. The overall yield is typically 69-70%.[3]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound reaction_method Identify Synthesis Method start->reaction_method vilsmeier Vilsmeier-Haack reaction_method->vilsmeier Vilsmeier reimer Reimer-Tiemann reaction_method->reimer Reimer-Tiemann other Other Methods reaction_method->other Other check_temp Check Reaction Temperature (-15°C to -10°C during addition) vilsmeier->check_temp check_reagent Verify Vilsmeier Reagent Purity (Prepare Fresh) vilsmeier->check_reagent check_hydrolysis Ensure Complete Hydrolysis (Water at 50°C) vilsmeier->check_hydrolysis check_purification Optimize Purification (Isolate Intermediate Salt) vilsmeier->check_purification check_mixing Ensure Efficient Mixing (Biphasic System) reimer->check_mixing check_exotherm Control Exothermic Reaction (Proper Cooling) reimer->check_exotherm improve_yield Improved Yield other->improve_yield Consult Literature check_temp->improve_yield check_reagent->improve_yield check_hydrolysis->improve_yield check_purification->improve_yield check_mixing->improve_yield check_exotherm->improve_yield

Caption: Troubleshooting workflow for low yield.

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Salt Intermediate Formamidinium Salt Vilsmeier_Reagent->Intermediate_Salt Resorcinol Resorcinol Resorcinol->Intermediate_Salt Low Temp (-15°C) Hydrolysis Hydrolysis (H₂O, 50°C) Intermediate_Salt->Hydrolysis Isolation & Purification Product This compound Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack synthesis.

References

Removal of red contaminant in 2,4-dihydroxybenzaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of red contaminants during the synthesis of 2,4-dihydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the origin of the red or pink contaminant in my this compound product?

A1: The red or pink discoloration is typically caused by the oxidation of the resorcinol starting material or the this compound product itself. Phenolic compounds, especially dihydroxy-substituted ones like resorcinol, are highly susceptible to oxidation when exposed to air (oxygen) and light. This oxidation process can form highly colored quinone-type species or polymeric byproducts, which contaminate the final product.

Q2: How can I minimize the formation of this red contaminant during the synthesis?

A2: To minimize impurity formation, it is crucial to limit the exposure of the reaction mixture to atmospheric oxygen. Key preventative measures include:

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.

  • Control of Temperature: A patent on the Vilsmeier-Haack synthesis of this compound suggests that maintaining low temperatures (e.g., -15°C to 10°C) during the addition of resorcinol can help prevent side reactions[1].

  • High-Purity Reagents: Using high-purity, colorless resorcinol is essential, as the presence of oxidized impurities in the starting material will carry through to the final product.

Q3: My final product is already red. What are the primary methods to remove the color?

A3: There are three primary methods for purifying this compound and removing colored impurities:

  • Recrystallization: A standard technique to purify crystalline solids.

  • Sodium Bisulfite Washing: A chemical method that selectively reacts with the aldehyde to form a water-soluble adduct, which can be separated from non-aldehydic, colored impurities.

  • Activated Carbon Treatment: An adsorption method effective at removing colored organic impurities.

Each method has its advantages and is detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Removal of Red Contaminants

Problem: Crude this compound is red, pink, or brown.

This troubleshooting workflow provides a logical approach to selecting a purification method.

G Fig. 1: Troubleshooting Workflow cluster_start cluster_methods cluster_considerations start Red/Pink Crude Product recrystallization Method 1: Recrystallization bisulfite Method 2: Sodium Bisulfite Wash carbon Method 3: Activated Carbon recrystallization_notes Best for: High purity requirement. Considerations: Potential for yield loss. recrystallization->recrystallization_notes bisulfite_notes Best for: High aldehyde recovery & purity. Considerations: Requires handling of SO₂ gas. bisulfite->bisulfite_notes carbon_notes Best for: Primarily color removal. Considerations: May adsorb product, reducing yield. carbon->carbon_notes G Fig. 2: Vilsmeier-Haack Synthesis Workflow reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF in Acetonitrile) cooling1 2. Cool to -15°C reagent_prep->cooling1 resorcinol_add 3. Add Resorcinol Solution (in Acetonitrile) cooling1->resorcinol_add reaction 4. Stir for ~2 hours at -15°C, then warm to ~30°C resorcinol_add->reaction isolate_salt 5. Isolate Intermediate Salt (Filtration) reaction->isolate_salt hydrolysis 6. Hydrolyze Salt (Water at 50°C) isolate_salt->hydrolysis isolate_product 7. Isolate Crude Product (Precipitation & Filtration) hydrolysis->isolate_product G Fig. 3: Sodium Bisulfite Purification dissolve 1. Dissolve Crude Product (e.g., in Methanol/THF) add_bisulfite 2. Add Saturated NaHSO₃(aq) & Shake Vigorously dissolve->add_bisulfite form_adduct 3. Aldehyde forms water-soluble adduct add_bisulfite->form_adduct extract 4. Add immiscible organic solvent & water. Separate layers. form_adduct->extract impurities Organic Impurities (in organic layer) extract->impurities discard adduct_aq Aqueous Layer (contains bisulfite adduct) extract->adduct_aq regenerate 5. Basify Aqueous Layer (e.g., with NaOH) adduct_aq->regenerate extract_pure 6. Extract Pure Aldehyde with fresh organic solvent regenerate->extract_pure final_product Pure this compound extract_pure->final_product

References

Technical Support Center: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the common side reaction of bis-alkylation during the synthesis of 4-alkoxy-2-hydroxybenzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a high yield of the 2,4-bis-alkoxybenzaldehyde byproduct?

A1: The formation of a significant amount of bis-alkylated product is a common issue and typically results from reaction conditions that are too harsh or an excess of reagents. The primary factors include:

  • Strong Base: Strong bases (e.g., NaH, K2CO3 in high concentration) can deprotonate both the more acidic 4-hydroxyl and the less acidic 2-hydroxyl groups, leading to dialkylation.[1]

  • Excess Alkylating Agent: Using a significant excess of the alkyl halide increases the statistical probability of the second hydroxyl group reacting after the first one has been alkylated.

  • High Temperature & Long Reaction Times: Elevated temperatures and prolonged heating can provide enough energy to overcome the activation barrier for the alkylation of the less reactive 2-OH group, especially after the 4-OH has reacted.[1]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can sometimes lead to complex mixtures and multiple side products if the reaction is not carefully controlled.[1]

Solution: To favor mono-alkylation, use milder reaction conditions. This includes employing a weaker base, using a near-stoichiometric amount of the alkylating agent (1.0-1.1 equivalents), and maintaining a lower reaction temperature.

Q2: How can I selectively alkylate the 4-OH group over the 2-OH group?

A2: The 4-hydroxyl group is inherently more acidic and therefore more reactive towards alkylation than the 2-hydroxyl group. This selectivity arises from two main factors:

  • Acidity: The 4-OH proton is more acidic because its corresponding phenoxide is better stabilized by resonance with the electron-withdrawing aldehyde group.

  • Hydrogen Bonding: The 2-OH group forms a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction lowers its acidity and sterically hinders its approach by an alkylating agent.[2]

To exploit this inherent reactivity difference, precise control of reaction conditions is crucial. The use of mild bases is key to selectively deprotonating only the more acidic 4-OH group.

Q3: What are the optimal reaction conditions (base, solvent, temperature) for selective 4-O-mono-alkylation?

A3: Recent studies have shown that specific combinations of mild bases and solvents can achieve high regioselectivity and yields. Cesium bicarbonate (CsHCO3) in acetonitrile has been identified as a particularly effective system.[1][3][4] Milder bases like sodium bicarbonate (NaHCO3) or potassium fluoride (KF) have also proven successful.[5][6]

Below is a comparison of different reaction conditions and their typical outcomes.

Table 1: Comparison of Reaction Conditions for Mono-Alkylation
Base (equivalents)Alkylating AgentSolventTemp. (°C)OutcomeReference
CsHCO3 Various Alkyl BromidesAcetonitrile80High regioselectivity , up to 95% yield of 4-O-alkylated product.[1][3][4][1][3][4]
K2CO3 (1.15 eq)Benzyl Chloride (+KI)Acetone4065% mono-alkylated, 25% bis-alkylated product.[6][6]
K2CO3 (1.15 eq)Benzyl Chloride (+KI)AcetonitrileRefluxReduced bis-alkylation (~12%) compared to acetone.[6][6]
NaHCO3 Benzyl ChlorideAcetonitrileRefluxGood conversion (89%) to mono-alkylated product, isolated yield 68-70%.[5][6][5][6]
KF (anhydrous)Benzyl ChlorideAcetonitrileRefluxEfficient and cost-effective method for regioselective 4-benzylation.[5][6][5][6]
NaH Benzyl BromideDMF-Incomplete reaction, <45% conversion to a mixture of products.[6][6]

Q4: My reaction is not proceeding cleanly. What steps should I take?

A4: If you are observing a complex mixture of products, starting material, or decomposition, follow this troubleshooting workflow.

G start Reaction Outcome Unsatisfactory check_tlc Analyze Crude Mixture (TLC/LCMS) start->check_tlc is_bis High Bis-Alkylation? check_tlc->is_bis is_sm High Starting Material? is_bis->is_sm No fix_bis Reduce Base Equivalents Reduce Alkyl Halide to ~1.05 eq Use Milder Base (e.g., CsHCO3, NaHCO3) Lower Temperature is_bis->fix_bis Yes is_decomp Decomposition/Side Products? is_sm->is_decomp No fix_sm Ensure Anhydrous Conditions Check Reagent Purity Increase Temperature Moderately Increase Reaction Time is_sm->fix_sm Yes fix_decomp Use Acetonitrile Instead of DMF/DMSO Degas Solvent Run Under Inert Atmosphere (N2/Ar) Lower Temperature is_decomp->fix_decomp Yes end Reaction Optimized is_decomp->end No fix_bis->end fix_sm->end fix_decomp->end

Caption: A troubleshooting workflow for O-alkylation reactions.

Reaction Mechanism & Selectivity

The Williamson ether synthesis on 2,4-dihydroxybenzaldehyde can proceed via two main pathways. The desired pathway is the selective deprotonation and subsequent alkylation of the 4-OH group. The competing pathway involves the deprotonation of both hydroxyl groups, leading to the bis-alkylated product.

ReactionPathway cluster_products Products reactant This compound mono Desired Product: 4-Alkoxy-2-hydroxybenzaldehyde reactant->mono Path A (Favored) + Base, R-X (Controlled Conditions) bis Side Product: 2,4-Dialkoxybenzaldehyde reactant->bis Path B (Disfavored) + Strong Base, Excess R-X (Harsh Conditions)

Caption: Reaction pathways for alkylation of this compound.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Mono-Alkylation using Cesium Bicarbonate

This protocol is adapted from a method demonstrating high regioselectivity for the 4-position.[1][4]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), cesium bicarbonate (CsHCO3, 1.5 eq), and anhydrous acetonitrile (CH3CN, approx. 10 mL per mmol of aldehyde).

  • Reagent Addition: Add the alkyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir for the required reaction time (typically monitored by TLC or LCMS, often 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.

Protocol 2: Cost-Effective Mono-Alkylation using Sodium Bicarbonate

This protocol provides a practical and economical approach for selective 4-O-alkylation.[5][6]

  • Preparation: In a flask suitable for reflux, dissolve this compound (1.0 eq) in acetonitrile (10-15 mL per mmol).

  • Reagent Addition: Add sodium bicarbonate (NaHCO3, 1.1-1.2 eq) and the alkyl halide (e.g., benzyl chloride, 1.05-1.1 eq). For less reactive chlorides, a catalytic amount of potassium iodide (KI, 0.1 eq) can be beneficial.[6]

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 16-24 hours, monitoring progress by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic solids. Wash the solids with a small amount of acetonitrile.

  • Purification: Combine the filtrates and evaporate the solvent in vacuo. The crude material is then purified, typically by recrystallization from a solvent system like ethyl acetate/hexanes, to afford the target product.

References

Technical Support Center: Large-Scale Synthesis of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,4-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The most prevalent methods for industrial-scale synthesis are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The Duff reaction is also a known method but is often less efficient for large-scale production due to lower yields.[1][2][3]

Q2: What is the typical yield for the Vilsmeier-Haack synthesis of this compound?

A2: An efficient Vilsmeier-Haack synthesis using resorcinol as the starting material can achieve yields in the range of 65-75%.[4][5][6][7]

Q3: What are the primary challenges encountered during the large-scale synthesis of this compound?

A3: The primary challenges include:

  • Low Yields: Particularly with methods like the Duff reaction.[1][2][3]

  • Impurity Formation: Formation of isomeric byproducts, such as 2,6-dihydroxybenzaldehyde, and products of multiple formylations can occur.

  • Difficult Purification: The presence of unreacted starting materials and byproducts can complicate the purification process, sometimes requiring chromatography which is not ideal for large-scale production.[8]

  • Reaction Control: Maintaining optimal reaction conditions, such as low temperatures, is critical to prevent side reactions.[8]

Q4: How can the formation of byproducts be minimized in the Vilsmeier-Haack reaction?

A4: Maintaining low reaction temperatures, typically between -15°C and 10°C, during the addition of resorcinol to the Vilsmeier reagent is crucial to prevent side reactions.[5][8] Isolating the intermediate formamidinium salt can also serve as a convenient purification step to remove impurities before hydrolysis to the final product.[5][8]

Q5: Are there any safety concerns associated with the reagents used in these syntheses?

A5: Yes, several reagents require careful handling. For instance, the Vilsmeier-Haack reaction may use phosphorus oxychloride or oxalyl chloride, which are corrosive and moisture-sensitive. The Reimer-Tiemann reaction involves chloroform, which is a suspected carcinogen, and strong bases. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Troubleshooting Guides

Problem 1: Low Yield in Vilsmeier-Haack Synthesis
Symptom Possible Cause Suggested Solution
Overall yield is significantly below 65%.Incomplete reaction: The formylation of resorcinol may not have gone to completion.Ensure the reaction is stirred for a sufficient time after the addition of resorcinol. Monitor the reaction progress using a suitable analytical technique like HPLC.[5]
Suboptimal temperature control: Temperatures higher than the recommended range can lead to side reactions and degradation of the product.Maintain the reaction temperature between -15°C and 10°C during the addition of resorcinol and allow the reaction to proceed at the specified temperature for the recommended duration.[5][8]
Moisture contamination: The Vilsmeier reagent is sensitive to moisture, which can lead to its decomposition.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure reagents: The purity of DMF, POCl₃, or oxalyl chloride can affect the formation and reactivity of the Vilsmeier reagent.Use high-purity, anhydrous reagents.
Problem 2: Presence of Significant Impurities in the Final Product
Symptom Possible Cause Suggested Solution
The final product is contaminated with a significant amount of an isomeric byproduct.High reaction temperature: Higher temperatures can favor the formation of other isomers.Strictly adhere to the recommended low-temperature conditions for the reaction.[5][8]
Inefficient purification: Direct crystallization of the crude product may not be sufficient to remove all impurities.Isolate the intermediate formamidinium salt by filtration. This salt is often crystalline and can be washed to remove impurities before hydrolysis to the final product.[5][8]
The final product contains unreacted resorcinol.Insufficient Vilsmeier reagent: An inadequate amount of the formylating agent will result in incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) relative to resorcinol.[8]
The product is a complex mixture, making purification difficult.Decomposition of the product or intermediates: Prolonged reaction times at elevated temperatures can lead to decomposition.Optimize the reaction time and temperature. Once the reaction is complete, proceed with the work-up and purification without unnecessary delays.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Reagents Typical Yield Key Advantages Key Disadvantages
Vilsmeier-Haack Resorcinol, POCl₃/DMF or Oxalyl chloride/DMF65-75%[4][5][6][7]Good yield, relatively clean reaction when controlled.Requires careful temperature control, moisture-sensitive reagents.
Reimer-Tiemann Resorcinol, Chloroform, Strong Base (e.g., NaOH)Varies, often moderateWell-established reaction.Use of hazardous chloroform, potential for isomeric impurities.[9][10]
Duff Reaction Resorcinol, HexamethylenetetramineGenerally low (15-20%)[3]Avoids highly corrosive reagents like POCl₃.Inefficient, low yields make it less suitable for large-scale production.[1][2][3]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for this reaction.

  • Preparation of the Vilsmeier Reagent:

    • In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.35 equivalents) to anhydrous acetonitrile.

    • Cool the solution in an ice-salt bath to 0-5°C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.15 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Formylation of Resorcinol:

    • Cool the freshly prepared Vilsmeier reagent to -15°C.

    • In a separate flask, dissolve resorcinol (1 equivalent) in anhydrous acetonitrile.

    • Slowly add the resorcinol solution to the Vilsmeier reagent, maintaining the reaction temperature between -15°C and -10°C.

    • After the addition, stir the reaction mixture at -15°C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Hydrolysis and Product Isolation:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Heat the aqueous mixture to approximately 50°C to hydrolyze the intermediate.

    • Cool the solution in an ice bath to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

experimental_workflow prep_vilsmeier Preparation of Vilsmeier Reagent (POCl₃ + DMF in Acetonitrile) formylation Formylation of Resorcinol (Addition of Resorcinol at -15°C) prep_vilsmeier->formylation Cooling to -15°C hydrolysis Hydrolysis (Quenching with ice water, heating to 50°C) formylation->hydrolysis Reaction completion isolation Product Isolation (Crystallization, Filtration, and Drying) hydrolysis->isolation Precipitation final_product This compound isolation->final_product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

troubleshooting_low_yield start Low Yield (<65%) check_temp Check Temperature Control (-15°C to 10°C during addition?) start->check_temp Possible Cause check_reagents Verify Reagent Purity & Dryness (Anhydrous solvents and reagents?) start->check_reagents Possible Cause check_time Review Reaction Time (Sufficient time for completion?) start->check_time Possible Cause sol_temp Solution: Improve cooling efficiency and monitoring. check_temp->sol_temp If No sol_reagents Solution: Use freshly opened anhydrous reagents/solvents. check_reagents->sol_reagents If No sol_time Solution: Monitor reaction by TLC/HPLC to ensure completion. check_time->sol_time If No

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack synthesis.

References

Understanding the unreactivity of 2,4-dihydroxybenzaldehyde in Biginelli reaction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this important multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction and what is its general mechanism?

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] It typically involves the acid-catalyzed reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] DHPMs are of significant interest in medicinal chemistry due to their wide range of biological activities, including as calcium channel blockers and antiviral agents.

The most widely accepted mechanism is the iminium pathway , which proceeds through the following key steps:

  • Iminium Ion Formation: The aldehyde reacts with urea (or thiourea) under acidic conditions to form an N-acyliminium ion intermediate.[1][3]

  • Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and attacks the iminium ion.[1]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final dihydropyrimidinone product.[1]

Troubleshooting Guide

Q2: I am not getting any product with 2,4-dihydroxybenzaldehyde in the Biginelli reaction. Why is it unreactive?

This is a commonly encountered issue. The unreactivity of this compound in the Biginelli reaction is primarily due to the presence of the hydroxyl group at the ortho-position (position 2) of the aldehyde.

Root Cause:

A computational study using Density Functional Theory (DFT) has shown that the ortho-hydroxyl group significantly increases the activation energy of the rate-determining step of the reaction. This steric and electronic hindrance prevents the necessary condensation with urea to form the key iminium ion intermediate, thereby inhibiting the entire reaction cascade. Experimental attempts to synthesize the Biginelli adduct using this compound, even under modified reaction conditions, have been reported to be unsuccessful.

Q3: My reaction with other substituted benzaldehydes is giving low yields. What are the common causes and how can I improve the yield?

Low yields in the Biginelli reaction can stem from several factors. Here are some common causes and troubleshooting tips:

  • Catalyst Choice: The choice and amount of catalyst are crucial. While classical protocols use strong acids like HCl, a wide range of Lewis acids (e.g., FeCl₃, ZnCl₂) and Brønsted acids have been shown to improve yields.[2] Experiment with different catalysts to find the optimal one for your specific substrate.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Some reactions benefit from heating (reflux), while others may proceed at room temperature with an appropriate catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent: The choice of solvent can influence reaction rates and yields. While ethanol is traditionally used, other solvents like acetonitrile, or even solvent-free conditions, have been reported to be effective.

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

  • Work-up Procedure: Improper work-up can lead to loss of product. Ensure complete precipitation of the product and minimize losses during filtration and washing steps.

Data Presentation

Table 1: Effect of Substituents on Benzaldehyde on the Yield of the Biginelli Reaction

The electronic nature of the substituent on the aromatic ring of the aldehyde can influence the reaction yield. Generally, aromatic aldehydes with electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups.

Benzaldehyde DerivativeSubstituentElectronic EffectTypical Yield (%)
Benzaldehyde-HNeutral58-62
4-Nitrobenzaldehyde-NO₂Electron-withdrawing~95
4-Chlorobenzaldehyde-ClElectron-withdrawing~92
4-Hydroxybenzaldehyde-OHElectron-donating~85
4-Methoxybenzaldehyde-OCH₃Electron-donating~88
This compound-OH, -OHElectron-donating0 (Unreactive)

Yields are approximate and can vary significantly based on reaction conditions (catalyst, solvent, temperature, and reaction time).

Experimental Protocols

Standard Protocol for the Biginelli Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL) or another suitable catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (or your chosen catalyst).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Diagram 1: The Iminium Pathway of the Biginelli Reaction

Biginelli_Iminium_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester (Enol) Adduct Open-chain Adduct Ketoester->Adduct Iminium->Adduct + β-Ketoester (Enol) DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H₂O Troubleshooting_Unreactivity Start Experiment: Biginelli reaction with This compound Observation Observation: No product formation Start->Observation Hypothesis Hypothesis: Unreactivity of the aldehyde Observation->Hypothesis Reason Root Cause: ortho-Hydroxyl group Hypothesis->Reason Effect Effect: Increased activation energy of the rate-determining step Reason->Effect Conclusion Conclusion: Inhibition of N-acyliminium ion formation Effect->Conclusion Recommendation Recommendation: Use alternative synthetic routes for this specific DHPM Conclusion->Recommendation

References

Technical Support Center: Cesium Bicarbonate Mediated Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the regioselective alkylation of 2,4-dihydroxybenzaldehyde using cesium bicarbonate. It provides detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and comparative data to ensure successful and efficient synthesis of 4-alkoxy-2-hydroxybenzaldehydes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Alkylating agent may have degraded, or the cesium bicarbonate may be of poor quality. 2. Insufficient Temperature: The reaction may not have reached the optimal temperature of 80°C. 3. Inappropriate Solvent: Use of solvents other than acetonitrile can lead to complex mixtures or low conversion.[1] 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion, especially with less reactive alkylating agents.1. Reagent Quality Check: Use a fresh, unopened bottle of the alkylating agent. Ensure cesium bicarbonate is dry and has been stored properly. 2. Temperature Verification: Use a calibrated thermometer to monitor the internal reaction temperature. 3. Solvent Purity: Use dry, HPLC-grade acetonitrile for optimal results.[1] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Extend the reaction time if necessary.
Formation of Bis-Alkylated Side Product 1. Use of a Stronger Base: More basic carbonates like K₂CO₃ or Cs₂CO₃ can deprotonate both hydroxyl groups, leading to double alkylation.[1] 2. Prolonged Reaction Time: Extending the reaction time excessively can sometimes lead to the formation of the bis-alkylated product.[1]1. Use Cesium Bicarbonate: CsHCO₃ has the optimal basicity for selective mono-alkylation at the 4-position.[1] 2. Optimize Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to minimize side product formation.
Poor Regioselectivity (Alkylation at the 2-position) 1. Reaction Conditions: While highly selective for the 4-position, extreme conditions or different substrates might alter selectivity. 2. Intramolecular Hydrogen Bonding: The 2-hydroxyl group's reactivity is sterically hindered and reduced due to hydrogen bonding with the adjacent aldehyde group, making 4-alkylation preferential. A disruption to this could affect selectivity.1. Adhere to Protocol: Follow the recommended protocol closely regarding temperature, solvent, and base. 2. Confirm Starting Material: Ensure the starting material is indeed this compound.
Difficult Purification 1. Complex Reaction Mixture: Use of solvents like DMSO or DMF can result in multiple side products, complicating purification.[1] 2. Unreacted Starting Material: Incomplete conversion can make separation of the product from the more polar starting material challenging. 3. Cesium Salt Residues: Residual cesium salts may interfere with purification.1. Use Acetonitrile: This solvent provides a cleaner reaction profile.[1] 2. Drive Reaction to Completion: Ensure the reaction goes to completion by monitoring with TLC. 3. Filtration and Work-up: After the reaction, cool to room temperature and filter the solids. A standard aqueous work-up can help remove remaining inorganic salts before chromatography.
Reaction Stalls or is Incomplete 1. Insufficient Base: An inadequate amount of cesium bicarbonate will result in incomplete deprotonation of the 4-hydroxyl group. 2. Low Quality Alkylating Agent: The alkylating agent may be impure or have degraded. 3. Sterically Hindered Alkylating Agent: Secondary alkyl bromides react slower than primary ones.[1]1. Check Stoichiometry: Ensure at least 3 equivalents of cesium bicarbonate are used.[1] 2. Use Fresh Reagents: Employ a fresh bottle of the alkylating agent. 3. Extend Reaction Time: For less reactive alkylating agents, increase the reaction time and monitor by TLC.

Frequently Asked Questions (FAQs)

Q1: Why is cesium bicarbonate the preferred base for this reaction?

A1: Cesium bicarbonate (CsHCO₃) provides an optimal level of basicity for the regioselective alkylation of the 4-hydroxyl group of this compound. Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can lead to the formation of a significant amount of the bis-alkylated side product.[1] Weaker bases or organic bases like triethylamine (TEA) often result in low yields.[1]

Q2: What is the "Cesium Effect" and how does it contribute to the success of this reaction?

A2: The "Cesium Effect" refers to the unique ability of the large, soft cesium cation to influence reaction outcomes. In this context, the high solubility of cesium bicarbonate in acetonitrile and the decreased coordination of the cesium ion to the phenoxide anion are thought to favor the alkylation at the more acidic 4-hydroxyl group.[1] The large ionic radius and high polarizability of the cesium cation play a crucial role in enhancing the reactivity of the phenoxide.

Q3: Can I use other solvents besides acetonitrile?

A3: It is highly recommended to use acetonitrile. Solvents like DMSO and DMF can lead to the formation of complex mixtures with multiple side products.[1] Other solvents such as methanol, acetone, and THF have been shown to produce minimal product under the reaction conditions.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, this compound, is more polar and will have a lower Rf value than the mono-alkylated product. The bis-alkylated product, if present, will be even less polar and have a higher Rf value. The spots can be visualized under UV light.

Q5: What is the typical work-up procedure for this reaction?

A5: After the reaction is complete, it should be cooled to room temperature. The solid cesium salts are then removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel using an ethyl acetate/hexanes gradient.[1]

Data Presentation

Table 1: Comparison of Different Bases for the Alkylation of this compound with 1,2-Dibromoethane.

EntryBaseSolventTemperature (°C)Yield (%)Bis-alkylated Product
1NaHCO₃CH₃CN80LowNot reported
2KHCO₃CH₃CN80LowNot reported
3Na₂CO₃CH₃CN80LowSignificant amount
4K₂CO₃CH₃CN80ModestSignificant amount
5Cs₂CO₃CH₃CN80LowSignificant amount
6CsHCO₃ CH₃CN 80 Up to 95% Minimal
7TEACH₃CN80LowNot reported
8DIPEACH₃CN80LowNot reported

Data synthesized from literature reports.[1]

Experimental Protocols

General Procedure for Cesium Bicarbonate-Mediated Regioselective Alkylation:

To a solution of this compound (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add the alkyl bromide (15.0 mmol), followed by cesium bicarbonate (2.9 g, 15 mmol). The vessel is sealed, and the reaction mixture is heated to 80°C with vigorous stirring for 4 hours.

After 4 hours, the reaction is cooled to room temperature. The solid precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.[1]

Visualizations

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) This compound This compound Phenoxide Cesium Phenoxide Intermediate This compound->Phenoxide CsHCO₃ (selective deprotonation at 4-OH) CsHCO3 CsHCO₃ CsHCO3->Phenoxide Product 4-Alkoxy-2-hydroxybenzaldehyde Phenoxide->Product R-Br Alkyl_Bromide R-Br Alkyl_Bromide->Product

Caption: Proposed mechanism for the regioselective alkylation.

Experimental_Workflow A 1. Combine this compound, alkyl bromide, and CsHCO₃ in acetonitrile in a pressure vessel. B 2. Heat at 80°C for 4 hours with vigorous stirring. A->B C 3. Cool to room temperature. B->C D 4. Filter to remove solids. C->D E 5. Concentrate the filtrate under reduced pressure. D->E F 6. Purify the crude product by flash column chromatography. E->F G Pure 4-Alkoxy-2-hydroxybenzaldehyde F->G

Caption: Experimental workflow for the alkylation reaction.

References

Validation & Comparative

A Comparative Analysis of Dihydroxybenzaldehyde Isomers and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxybenzaldehyde (DHB) isomers, a group of naturally occurring phenolic compounds, have garnered significant interest in the scientific community for their diverse biological activities. Their simple chemical structure, consisting of a benzene ring with two hydroxyl groups and a formyl group, gives rise to several positional isomers, each exhibiting unique physicochemical properties and, consequently, distinct pharmacological effects. This guide provides a comparative analysis of the primary dihydroxybenzaldehyde isomers—2,3-DHB, 2,4-DHB, 2,5-DHB, 3,4-DHB (protocatechuic aldehyde), and 3,5-DHB—focusing on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data.

Comparative Biological Activity Data

The biological efficacy of dihydroxybenzaldehyde isomers is significantly influenced by the relative positions of the hydroxyl and aldehyde groups on the benzene ring. The following tables summarize the available quantitative data for some of the key biological activities. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potentially different experimental conditions.

Table 1: Comparative Antimicrobial Activity of Dihydroxybenzaldehyde Isomers

IsomerTest OrganismMIC ValueReference
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine mastitis isolates)MIC₅₀: 500 mg/L[1][2][3]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine mastitis isolates)MIC₅₀: 500 mg/L; MIC₉₀: 1000 mg/L[1][2][3][4][5]
3,4-DihydroxybenzaldehydeMethicillin-resistant Staphylococcus aureus (MRSA)Active at 0.01 µg/mL

Table 2: Comparative Anticancer & Anti-angiogenic Activity of Dihydroxybenzaldehyde Isomers

IsomerActivityCell Line/ModelIC₅₀ ValueReference
2,4-DihydroxybenzaldehydeAnti-angiogenicChick Chorioallantoic Membrane (CAM)2.4 µ g/egg [6]
3,4-DihydroxybenzaldehydeAnticancer (Antiproliferative)HT-29 (Human colorectal cancer cells)362 µM
3,4-DihydroxybenzaldehydeTopoisomerase II InhibitionHuman DNA topoisomerase II150 µM

Table 3: Comparative Antioxidant and Anti-inflammatory Activity of Dihydroxybenzaldehyde Isomers

IsomerAssayActivityKey FindingsReference
This compoundNitric Oxide (NO) ProductionSuppressed LPS-induced NO production in RAW264.7 cellsPotent anti-inflammatory activity[6]
3,4-DihydroxybenzaldehydeDPPH Radical ScavengingHigh antioxidant activityEffective radical scavenger[7]
3,4-DihydroxybenzaldehydeAnti-inflammatoryInhibited MAPK and NF-κB activationNeuroprotective and anti-inflammatory effects[8]
3,5-DihydroxybenzaldehydeTyrosinase InhibitionIC₅₀ = 55.39 ± 4.93 µM (for a derivative)Competitive inhibitor of tyrosinase[1]

Key Signaling Pathways

Several dihydroxybenzaldehyde isomers exert their biological effects by modulating key cellular signaling pathways. Notably, 3,4-dihydroxybenzaldehyde has been shown to influence inflammatory and cytoprotective pathways.

G Figure 1. Modulation of NF-κB Signaling by 3,4-Dihydroxybenzaldehyde LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes induces DHB 3,4-Dihydroxy- benzaldehyde DHB->IKK inhibits

Caption: Modulation of the NF-κB signaling pathway by 3,4-dihydroxybenzaldehyde.

Furthermore, the protective effects of some DHB derivatives have been linked to the activation of the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key biological assays mentioned in this guide.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

G Figure 2. Workflow for DPPH Radical Scavenging Assay prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with DHB isomer solution prep_dpph->mix prep_sample Prepare DHB isomer solutions (various concentrations) prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (at ~517 nm) incubate->measure calculate Calculate % inhibition and IC₅₀ value measure->calculate

Caption: A generalized workflow for the DPPH radical scavenging assay.

Protocol Summary:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[11]

  • Reaction Mixture: The test sample (DHB isomer) at various concentrations is added to the DPPH solution.[12]

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[11][12]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (around 517 nm).[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[11]

2. CUPRAC (CUPric Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants.

Protocol Summary:

  • Reagent Mixture: A solution of copper(II) chloride, neocuproine, and an ammonium acetate buffer (pH 7.0) is prepared.[13][14]

  • Reaction: The antioxidant solution (DHB isomer) is added to the reagent mixture.[13][14]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes).[14]

  • Measurement: The absorbance of the resulting colored complex is measured at approximately 450 nm.[13][14]

  • Quantification: The antioxidant capacity is expressed as Trolox equivalents.[13]

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

Protocol Summary:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[17]

  • Serial Dilutions: Two-fold serial dilutions of the DHB isomer are prepared in a 96-well microtiter plate containing broth.[18]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[18]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the DHB isomer at which no visible growth of the microorganism is observed.[15][19]

Cell Viability and Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

G Figure 3. Logical Flow of Comparative Biological Activity Analysis Isomers Dihydroxybenzaldehyde Isomers Bioassays Biological Assays (Antioxidant, Antimicrobial, Anticancer, etc.) Isomers->Bioassays are subjected to Data Quantitative Data (IC₅₀, MIC) Bioassays->Data generate Comparison Comparative Analysis Data->Comparison informs StructureActivity Structure-Activity Relationship (SAR) Comparison->StructureActivity elucidates

Caption: Logical relationship in the comparative analysis of DHB isomers.

Protocol Summary:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the DHB isomer for a specific duration.

  • MTT Addition: MTT reagent is added to each well and incubated (e.g., for 3 hours at 37°C), allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 500-600 nm.[20]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated.

Conclusion

The dihydroxybenzaldehyde isomers represent a promising class of bioactive molecules with a wide range of potential therapeutic applications. The position of the hydroxyl groups on the benzene ring plays a critical role in determining their specific biological activities. While 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) is the most extensively studied isomer with demonstrated antioxidant, anti-inflammatory, and anticancer properties, other isomers such as 2,3-, 2,4-, and 2,5-dihydroxybenzaldehyde also exhibit significant antimicrobial and anti-angiogenic effects.

Further research involving direct comparative studies of all isomers under standardized experimental conditions is necessary to fully elucidate their structure-activity relationships and to identify the most potent candidates for specific therapeutic applications. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry to advance the study of these versatile natural compounds.

References

A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative validation of 2,4-Dihydroxybenzaldehyde synthesis yield. The information presented herein is intended to assist researchers in selecting the most suitable method based on their specific laboratory capabilities, sample throughput requirements, and desired levels of accuracy and precision.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Accurate determination of its yield is crucial for process optimization and quality control. While HPLC is a widely adopted technique for its specificity and sensitivity, other methods such as Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry offer viable alternatives. This guide details the experimental protocols and compares the performance of these methods.

A common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of resorcinol.[1][2][3][4] The yield of this reaction can be influenced by various factors, making accurate quantification of the final product essential.

Methodology Comparison

The choice of analytical method for yield validation depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method is typically employed, offering excellent resolution and sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound exhibits strong UV absorbance at approximately 280 nm, which is a suitable wavelength for detection.

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a sample of the crude reaction mixture or final product, dissolve it in a known volume of mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The yield can then be calculated based on the initial amount of limiting reactant.

Alternative Methods

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound.

GC-FID is a sensitive technique for volatile and thermally stable compounds. Due to the relatively low volatility of this compound, a derivatization step is necessary to convert it into a more volatile silylated derivative.

Experimental Protocol: GC-FID (with Silylation)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a suitable capillary column (e.g., DB-5 or equivalent), and an autosampler.

  • Derivatization:

    • Accurately weigh the sample or standard into a vial.

    • Add a known amount of an internal standard (e.g., a compound with similar properties that is not present in the sample).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

    • Detector Temperature: 300 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Quantification: Use the internal standard method for quantification. Create a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the known concentration ratios.

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and does not absorb at the analytical wavelength (e.g., ethanol or a buffered aqueous solution).

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for this compound in the chosen solvent (approximately 280 nm).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of the solvent, and ensure the absorbance reading falls within the linear range of the instrument. Dilution may be necessary.

  • Quantification: Measure the absorbance of the standard solutions and the sample solution at the λmax. Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Titrimetric methods, while less common for this specific application, can be used for the quantification of phenolic compounds. A non-aqueous acid-base titration can be employed.

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Instrumentation: A potentiometer with a suitable electrode pair (e.g., glass and calomel electrodes) and a burette.

  • Solvent: A non-aqueous solvent such as dimethylformamide (DMF) or ethylenediamine.

  • Titrant: A standardized solution of a strong base in a non-aqueous solvent, such as tetrabutylammonium hydroxide (TBAH) in isopropanol.

  • Procedure:

    • Accurately weigh the sample and dissolve it in the chosen solvent.

    • Titrate the solution with the standardized TBAH solution, monitoring the potential change with the potentiometer.

    • The endpoint is determined from the point of maximum inflection on the titration curve.

  • Quantification: The amount of this compound is calculated based on the volume of titrant consumed and the stoichiometry of the reaction (assuming the phenolic hydroxyl groups are titrated).

Performance Comparison

The following tables summarize the key performance characteristics of each analytical method for the validation of this compound synthesis yield. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Analytical Methods

FeatureHPLC-UVGC-FID (with Derivatization)UV-Vis SpectrophotometryTitrimetry
Specificity High (separates from impurities)High (separates from impurities)Low (potential interference from other absorbing compounds)Low (titrates all acidic protons)
Sensitivity HighVery HighModerateLow
Precision ExcellentExcellentGoodGood
Accuracy ExcellentExcellentGood (matrix dependent)Good (if no interferences)
Sample Throughput ModerateModerate (derivatization adds time)HighModerate
Cost (Instrument) HighHighLowLow
Ease of Use ModerateModerate to ComplexEasyModerate

Table 2: Typical Performance Data

ParameterHPLC-UVGC-FID (with Derivatization)UV-Vis SpectrophotometryTitrimetry
Linearity (R²) > 0.999> 0.998> 0.995N/A
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 µg/mL~1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 µg/mL~3 mg/mL
Precision (RSD%) < 2%< 3%< 5%< 2%
Accuracy (Recovery %) 98-102%97-103%95-105%98-102%

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC validation and a logical comparison of the different analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Yield Calculation start Start: Crude Reaction Product or Purified Solid weigh Accurately Weigh Sample and Standard start->weigh dissolve Dissolve in Known Volume of Mobile Phase weigh->dissolve standards Prepare Calibration Standards weigh->standards filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject calibrate Generate Calibration Curve standards->calibrate separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calculate_conc Calculate Concentration in Sample integrate->calculate_conc calibrate->calculate_conc calculate_yield Calculate Synthesis Yield calculate_conc->calculate_yield end End: Validated Yield calculate_yield->end

Caption: Experimental workflow for validating this compound synthesis yield by HPLC.

Method_Comparison Method {Method Selection for Yield Validation} HPLC HPLC-UV + High Specificity + High Sensitivity + Good for Complex Mixtures - High Cost - Moderate Throughput Method->HPLC High Accuracy Needed GC GC-FID + Very High Sensitivity + High Specificity - Derivatization Required - High Cost Method->GC Trace Analysis Needed UVVis UV-Vis + Fast & Simple + Low Cost + High Throughput - Low Specificity - Moderate Sensitivity Method->UVVis Rapid Screening Titration Titrimetry + Low Cost + Simple Equipment - Low Specificity - Low Sensitivity - Not for Trace Analysis Method->Titration Basic QC

Caption: Comparison of analytical methods for this compound yield validation.

Conclusion and Recommendations

For the accurate and reliable validation of this compound synthesis yield, HPLC-UV is the recommended method . Its high specificity allows for the separation of the target analyte from starting materials, by-products, and other impurities, ensuring that only the desired product is quantified. This leads to highly accurate and precise yield calculations, which are critical for process development and quality control in a research and pharmaceutical setting.

GC-FID is a suitable alternative, particularly when very high sensitivity is required. However, the necessity of a derivatization step adds complexity and time to the analytical workflow.

UV-Vis Spectrophotometry offers a rapid and cost-effective solution for routine analysis or for monitoring reaction progress, especially when the sample matrix is relatively clean and free of interfering substances that absorb at the same wavelength.

Titrimetry , while being the most economical method, lacks the specificity required for accurate yield determination in a typical synthesis reaction mixture where other acidic or phenolic compounds may be present. Its use should be limited to the analysis of highly pure this compound.

Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis, available resources, and the desired level of data quality.

References

A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde. This document provides a comparative analysis of their UV-Vis, FT-IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.

The structural isomers this compound and 2,5-dihydroxybenzaldehyde, while possessing the same molecular formula (C₇H₆O₃) and molecular weight (138.12 g/mol ), exhibit unique spectroscopic properties due to the differential positioning of the hydroxyl groups on the benzene ring. An understanding of these differences is critical for their accurate identification and characterization in various research and development applications, including pharmaceutical synthesis and materials science.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and 2,5-dihydroxybenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 9.68 (s, 1H)Aldehyde (-CHO)
7.28 (d, J=8.4 Hz, 1H)Aromatic (H-6)
6.33 (dd, J=8.4, 2.4 Hz, 1H)Aromatic (H-5)
6.27 (d, J=2.4 Hz, 1H)Aromatic (H-3)
10.25 (br s, 1H)Hydroxyl (-OH at C4)
11.0 (br s, 1H)Hydroxyl (-OH at C2)
2,5-Dihydroxybenzaldehyde 10.11 (s, 1H)Aldehyde (-CHO)
7.05 (d, J=3.0 Hz, 1H)Aromatic (H-6)
6.90 (dd, J=8.8, 3.0 Hz, 1H)Aromatic (H-4)
6.78 (d, J=8.8 Hz, 1H)Aromatic (H-3)
9.55 (br s, 1H)Hydroxyl (-OH at C5)
10.88 (br s, 1H)Hydroxyl (-OH at C2)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)Assignment
This compound 191.2Aldehyde (C=O)
164.8Aromatic (C-4)
164.1Aromatic (C-2)
133.5Aromatic (C-6)
115.0Aromatic (C-1)
108.9Aromatic (C-5)
103.2Aromatic (C-3)
2,5-Dihydroxybenzaldehyde 190.5Aldehyde (C=O)
154.5Aromatic (C-5)
151.0Aromatic (C-2)
124.8Aromatic (C-1)
120.0Aromatic (C-6)
118.2Aromatic (C-4)
115.1Aromatic (C-3)
Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
CompoundO-H StretchC-H (Aromatic) StretchC=O (Aldehyde) StretchC=C (Aromatic) Stretch
This compound ~3200 (broad)~3050~1640~1600, 1540, 1480
2,5-Dihydroxybenzaldehyde ~3300 (broad)~3070~1650~1610, 1520, 1450
Table 4: UV-Visible Spectroscopic Data (in Methanol)
Compoundλmax (nm)
This compound ~232, 285, 325
2,5-Dihydroxybenzaldehyde ~220, 260, 350
Table 5: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 138137, 110, 81, 69
2,5-Dihydroxybenzaldehyde 138137, 110, 82, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the dihydroxybenzaldehyde isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of each isomer was prepared by dissolving an accurately weighed sample in methanol to a concentration of 1 mg/mL. A dilute solution for analysis was then prepared to achieve an absorbance value between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

  • Data Acquisition: The UV-Vis spectra were recorded from 200 to 600 nm. A cuvette containing pure methanol was used as a blank to zero the absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The samples were introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.

  • Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 40-400.

Visualization of Workflow and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural differences between the two isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Sample_2_4 2,4-Dihydroxy- benzaldehyde UV_Vis UV-Vis Spectroscopy Sample_2_4->UV_Vis FTIR FT-IR Spectroscopy Sample_2_4->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample_2_4->NMR MS Mass Spectrometry Sample_2_4->MS Sample_2_5 2,5-Dihydroxy- benzaldehyde Sample_2_5->UV_Vis Sample_2_5->FTIR Sample_2_5->NMR Sample_2_5->MS Data_Tables Comparative Data Tables UV_Vis->Data_Tables FTIR->Data_Tables NMR->Data_Tables MS->Data_Tables

Caption: Experimental workflow for the spectroscopic comparison of the two isomers.

A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dihydroxybenzaldehyde is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The efficiency of its production is paramount, and various synthetic methodologies have been developed to this end. This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on experimental data and detailed protocols to aid in laboratory-scale and industrial applications.

Comparison of Synthetic Methodologies

The synthesis of this compound from resorcinol can be achieved through several formylation reactions. The choice of method often depends on factors such as desired yield, available reagents, reaction conditions, and scalability. Below is a summary of the key quantitative data for the most prominent synthetic routes.

ReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Vilsmeier-Haack ResorcinolPOCl₃/DMF or (COCl)₂/DMFAcetonitrile-15 to 32365-75[1][2][3][4][5]
Reimer-Tiemann ResorcinolChloroform, NaOH, β-cyclodextrinWater60-80470-~100[6]
Gattermann ResorcinolHCN, HCl, Lewis AcidEtherNot SpecifiedNot Specifiedup to 95*
Duff ResorcinolHexamethylenetetramine, Glyceroboric acidGlycerol150-1602-3~18 (general)[3]

*Note: The Gattermann reaction has been reported to produce β-resorcylaldehyde, an isomer of this compound, in yields as high as 95%. Specific yields for the direct synthesis of this compound from resorcinol using this method require further investigation. The reported yield for the Duff reaction is a general average for ortho-hydroxyaldehydes and not specific to this compound.

Experimental Protocols

For clarity and reproducibility, a detailed experimental protocol for the Vilsmeier-Haack reaction, a widely utilized method, is provided below.

Vilsmeier-Haack Reaction Protocol

This procedure is adapted from a reported efficient synthesis of this compound.[2][3][7]

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water

  • Dry ice-acetone bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, a solution of phosphorus oxychloride (1.15 mol) in acetonitrile is added dropwise to a solution of N,N-dimethylformamide (1.35 mol) in acetonitrile at room temperature. The mixture is stirred for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Resorcinol: The reaction mixture is then cooled to -15 °C using a dry ice-acetone bath. A solution of resorcinol (1 mol) in acetonitrile is added slowly, maintaining the temperature below -10 °C.

  • Reaction Progression: The reaction is stirred at -15 °C for 2 hours, during which a precipitate of the intermediate formamidinium salt may form.

  • Warming and Hydrolysis: The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour. Subsequently, the mixture is carefully poured into crushed ice and water to hydrolyze the intermediate.

  • Product Isolation: The precipitated crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water to yield the final product.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic routes for the formylation of resorcinol to produce this compound.

Synthetic_Routes Synthetic Routes to this compound Resorcinol Resorcinol Vilsmeier Vilsmeier-Haack Reaction Resorcinol->Vilsmeier POCl₃/DMF or (COCl)₂/DMF Reimer Reimer-Tiemann Reaction Resorcinol->Reimer CHCl₃, NaOH, β-cyclodextrin Gattermann Gattermann Reaction Resorcinol->Gattermann HCN, HCl, Lewis Acid Duff Duff Reaction Resorcinol->Duff Hexamethylenetetramine, Glyceroboric acid Product This compound Vilsmeier->Product Reimer->Product Gattermann->Product Duff->Product

Caption: Synthetic pathways for the formylation of resorcinol.

Concluding Remarks

The selection of a synthetic route for this compound should be guided by a careful consideration of yield, cost, safety, and environmental impact. The Vilsmeier-Haack reaction offers a reliable and high-yielding method with well-documented protocols.[1][2][3][4][5] The Reimer-Tiemann reaction, particularly with the use of phase-transfer catalysts or cyclodextrins, presents a viable alternative with potentially very high yields.[6] While the Gattermann reaction shows promise with high reported yields for a similar product, and the Duff reaction offers a simpler workup, more specific and reproducible experimental data for the synthesis of this compound from resorcinol are needed to fully assess their practicality. Researchers are encouraged to evaluate these methods based on their specific laboratory or industrial requirements.

References

Characterization of 2,4-Dihydroxybenzaldehyde Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of 2,4-dihydroxybenzaldehyde and its derivatives. It includes experimental data, detailed methodologies, and visual representations of analytical workflows and fragmentation pathways to aid in structural elucidation and impurity profiling.

Introduction to Mass Spectrometric Analysis of this compound Derivatives

This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, gives rise to a diverse range of derivatives, including Schiff bases, ethers, and esters. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of these compounds. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. This guide compares these methods and provides insights into the characteristic fragmentation patterns of these derivatives.

Comparative Analysis of Mass Spectrometry Data

The choice of ionization technique significantly influences the resulting mass spectra. ESI is a soft ionization method that typically yields the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), providing molecular weight information with minimal fragmentation. In contrast, Electron Ionization (EI), commonly used with GC-MS, is a high-energy technique that induces extensive fragmentation, offering detailed structural information.

Mass Spectral Data for this compound

The foundational compound, this compound, provides a reference for understanding the fragmentation of its derivatives.

Table 1: GC-MS (Electron Ionization) Fragmentation Data for this compound [1]

m/zProposed FragmentRelative Abundance (%)
138[M]⁺95
137[M-H]⁺100
109[M-CHO]⁺20
81[C₅H₅O]⁺30
69[C₄H₅O]⁺15
53[C₄H₅]⁺25

Table 2: ESI-QTOF-MS/MS Fragmentation Data for this compound ([M-H]⁻) [1]

Precursor Ion (m/z)Product Ions (m/z)Proposed Fragment Loss
137.0244109.0295CO
91.0189H₂O + CO
65.0033C₃H₂O₂
Mass Spectral Data for this compound Schiff Base Derivatives

Table 3: Molecular Ion Data for Representative this compound Schiff Base Derivatives (ESI-MS)

DerivativeAmine MoietyMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ or [M]⁺ (m/z)Reference
Schiff Base 1AnilineC₁₃H₁₁NO₂214.08214Inferred
Schiff Base 24-NitroanilineC₁₃H₁₀N₂O₄271.07271[2]
Schiff Base 34-FluoroanilineC₁₃H₁₀FNO₂232.07232[2]
Schiff Base 4BenzoylhydrazideC₁₄H₁₂N₂O₃257.09257Inferred

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the analysis of this compound derivatives by ESI-MS and GC-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol for Phenolic Compounds

This protocol is suitable for the analysis of this compound and its derivatives that are amenable to liquid chromatography.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI positive or negative, depending on the analyte. For phenolic compounds, negative ion mode is often more sensitive.

    • Capillary Voltage: 3.0-4.5 kV.

    • Nebulizing Gas (N₂): Flow rate of 8-12 L/min.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Mass Range: m/z 50-1000.

    • For MS/MS: Select the precursor ion of interest and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzaldehyde Derivatives

This protocol is suitable for volatile and thermally stable derivatives of this compound. Derivatization to increase volatility (e.g., silylation of hydroxyl groups) may be necessary for some compounds.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

Visualization of Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometric Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep LCMS LC-ESI-MS(/MS) SamplePrep->LCMS GCMS GC-MS SamplePrep->GCMS DataAnalysis Data Analysis & Structural Elucidation LCMS->DataAnalysis GCMS->DataAnalysis

A typical experimental workflow for the synthesis and mass spectrometric analysis of this compound derivatives.
Fragmentation Pathways

Understanding the fragmentation pathways is key to structural elucidation. The following diagrams illustrate the proposed fragmentation for this compound and a representative Schiff base derivative.

Fragmentation of this compound (EI)

fragmentation_parent M [C₇H₆O₃]⁺˙ m/z = 138 M_H [M-H]⁺ m/z = 137 M->M_H - H˙ M_CHO [M-CHO]⁺ m/z = 109 M_H->M_CHO - CO C5H5O [C₅H₅O]⁺ m/z = 81 M_CHO->C5H5O - CO

Proposed EI fragmentation pathway for this compound.

Fragmentation of a this compound Schiff Base Derivative (ESI-MS/MS)

This example shows the fragmentation of a generic Schiff base formed with an aniline moiety.

fragmentation_schiff_base MH [C₁₃H₁₁NO₂ + H]⁺ m/z = 214 Fragment1 [C₇H₇O₂]⁺ m/z = 123 MH->Fragment1 - C₆H₅N Fragment2 [C₆H₅NH₂ + H]⁺ m/z = 94 MH->Fragment2 - C₇H₄O₂ Fragment3 [C₇H₅O]⁺ m/z = 105 Fragment1->Fragment3 - H₂O

Proposed ESI-MS/MS fragmentation of a this compound-aniline Schiff base.

Conclusion

The mass spectrometric characterization of this compound derivatives is a powerful approach for confirming molecular structures and identifying impurities. ESI-MS provides valuable molecular weight information with minimal fragmentation, making it ideal for initial confirmation of synthesis products. GC-MS, with its extensive fragmentation, offers detailed structural insights, particularly for volatile and thermally stable derivatives. By combining these techniques and understanding the characteristic fragmentation patterns, researchers can confidently characterize a wide array of this compound derivatives, which is essential for quality control in drug development and chemical synthesis.

References

Comparative Analysis of 2,4-Dihydroxybenzaldehyde Schiff Bases: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the biological activities of various Schiff bases derived from 2,4-dihydroxybenzaldehyde. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and cross-reactivity of this class of compounds. While direct, comprehensive cross-reactivity studies are limited in the public domain, this guide collates available data from various sources to offer insights into the activity spectrum of these molecules. The data presented herein is based on published experimental findings.

Quantitative Data Summary

The following table summarizes the reported biological activities of several this compound Schiff bases. This data allows for a comparative assessment of their potency against various biological targets.

Schiff Base DerivativeTarget/AssayMeasurementResult
Derived from 2,4-dinitro phenyl hydrazineHsp90 ATPase activityIC50>10 µM
Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-oneHsp90 ATPase activityIC507.43 µM
Derived from 3-amino-1H-pyrazol-5(4H)-oneHsp90 ATPase activityIC507.15 µM
Derived from 2-amino-5-nitrothiazoleHsp90 ATPase activityIC500.009 µM (9 nM)
Derived from 2-aminobenzothiazoleHsp90 ATPase activityIC500.003 µM (3 nM)
Derived from 2,4-dinitro phenyl hydrazinePC3 cell viability (Anticancer)IC50>15 µM
Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-onePC3 cell viability (Anticancer)IC507.43 µM
Derived from 3-amino-1H-pyrazol-5(4H)-onePC3 cell viability (Anticancer)IC507.15 µM
Derived from 2-amino-5-nitrothiazolePC3 cell viability (Anticancer)IC5011.21 µM
Derived from 2-aminobenzothiazolePC3 cell viability (Anticancer)IC50>15 µM
Derived from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiolPC3 cell viability (Anticancer)IC504.85 µM
Silver(I) complex of Glutamine Schiff baseα-glucosidase inhibitionIC50<0.01 µmolL⁻¹
Silver(I) complex of Histidine Schiff baseα-glucosidase inhibitionIC50<0.01 µmolL⁻¹
Phenylthiazol-2,4-dihydroxybenzaldehyde condensateAcinetobacter baumanniiMIC150±0.28 µg/mL
Phenylthiazol-2,4-dihydroxybenzaldehyde condensateMethicillin-resistant Staphylococcus aureusMIC150±0.28 µg/mL
Phenylthiazol-2,4-dihydroxybenzaldehyde condensateStaphylococcus aureusMIC150±0.28 µg/mL
Phenylthiazol-2,4-dihydroxybenzaldehyde condensateDPPH radical scavengingEC50590.36± 0.34 µg/mL
Phenylthiazol-2,4-dihydroxybenzaldehyde condensateα-amylase inhibitionIC50428.73±0.32 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the descriptions found in the referenced literature.

Synthesis of this compound Schiff Bases

A general procedure for the synthesis of this compound Schiff bases involves the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids, heterocyclic amines)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., glacial acetic acid - a few drops)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent in a round-bottom flask.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration.

  • Wash the solid product with a cold solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry to confirm its structure.[1]

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay is used to determine the inhibitory effect of compounds on the ATPase activity of Heat Shock Protein 90 (Hsp90).[2]

Materials:

  • Human recombinant Hsp90α

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

  • ATP solution

  • Test compounds (this compound Schiff bases) dissolved in DMSO

  • Malachite green reagent

  • Citrate solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the Hsp90α enzyme to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for ATP hydrolysis.

  • Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the free phosphate released during ATP hydrolysis.

  • Add a citrate solution to stabilize the color.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • The amount of phosphate released is proportional to the Hsp90 ATPase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the Hsp90 ATPase activity, by plotting the percentage of inhibition against the compound concentration.[2]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized Schiff bases against various bacterial and fungal strains.[3]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or other suitable growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare sterile agar plates by pouring molten nutrient agar into Petri dishes and allowing it to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, the positive control, and the negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • A larger zone of inhibition indicates greater antimicrobial activity.

α-Glucosidase Inhibition Assay

This assay determines the ability of compounds to inhibit the α-glucosidase enzyme, which is relevant for the management of diabetes.[4]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., pH 6.8)

  • Test compounds

  • Acarbose (standard inhibitor)

  • 96-well microplate

  • Plate reader

Procedure:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the α-glucosidase enzyme solution to the wells.

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, pNPG.

  • Incubate the plate at 37°C for a specific time.

  • The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Measure the absorbance of the wells at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound Schiff bases.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_cross_reactivity Cross-Reactivity/Selectivity Profiling start This compound + Primary Amine synthesis Schiff Base Condensation start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, MS) purification->characterization primary_screening Primary Activity Screening (e.g., Enzyme Inhibition, Antimicrobial) characterization->primary_screening Pure Compound dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response panel Screening against a Panel of Targets (e.g., Related Enzymes, Different Cell Lines) dose_response->panel Active Compounds selectivity Determination of Selectivity Index panel->selectivity lead_optimization Lead Optimization selectivity->lead_optimization Selective Compounds

Caption: Generalized workflow for the synthesis, biological screening, and cross-reactivity assessment of this compound Schiff bases.

signaling_pathway_inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor client_protein Client Protein (e.g., Raf, Akt) receptor->client_protein activates hsp90 Hsp90 hsp90->client_protein chaperones & stabilizes downstream_signaling Downstream Signaling (MAPK, PI3K/Akt pathways) client_protein->downstream_signaling activates cell_proliferation Cell Proliferation, Survival, Angiogenesis downstream_signaling->cell_proliferation promotes schiff_base This compound Schiff Base Inhibitor schiff_base->hsp90 inhibits ATPase activity

Caption: Simplified signaling pathway illustrating the role of Hsp90 and its inhibition by a this compound Schiff base.

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2,4-Dihydroxybenzaldehyde is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper management and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Hazard Profile and Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2][3] It is also sensitive to air and prolonged exposure to moist air can cause it to degrade.[1] Understanding these hazards is the first step in managing its disposal correctly.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3]GHS07
Skin Irritation (Category 2)Causes skin irritation.[2][3]GHS07
Eye Irritation (Category 2A)Causes serious eye irritation.[2][3]GHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[2][3]GHS07
Hazardous to the aquatic environment — chronic hazard (Category 3)Harmful to aquatic life with long lasting effects.[3]None

Personal Protective Equipment (PPE) for Handling and Disposal

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[4]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its hazard classifications, this compound must be disposed of as hazardous chemical waste.

  • Segregate Waste: Keep this compound waste separate from other waste streams. It is incompatible with strong oxidizing agents and strong bases.[1] Do not mix it with other chemicals in the same waste container unless you have confirmed their compatibility.

Step 2: Preparing the Waste Container

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass container is suitable.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date the waste was first added to the container.

Step 3: Waste Accumulation

  • Transfer the Waste: Carefully transfer the this compound waste into the designated hazardous waste container. If it is a solid, avoid generating dust.[1] If it is in a solution, pour it carefully to avoid splashing.

  • Close the Container: Securely close the lid of the waste container immediately after adding the waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from heat sources and direct sunlight.[6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if you no longer need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste pickup and disposal. This may involve completing a waste manifest or an online pickup request.

  • Licensed Disposal Company: Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning up the spill, don the appropriate personal protective equipment as listed above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste into Container (Avoid Dust/Splashing) container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposed by Licensed Vendor contact_ehs->end Regulatory Compliance

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Protocols for 2,4-Dihydroxybenzaldehyde

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can ensure a secure laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is also harmful to aquatic life with long-lasting effects.[3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2]To prevent eye contact which can cause serious irritation.[1][2][3][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2][3]To prevent skin contact which can cause irritation.[1][2][3][4][5]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[2]To prevent skin exposure.[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]To be used when dust is generated and ventilation is inadequate to prevent respiratory tract irritation.[1][2][3][4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6][7][8]

  • The substance is air-sensitive, so it should be stored under an inert atmosphere if possible.[1][2][6]

  • Store locked up.[1][4][6]

2. Handling and Preparation:

  • All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Use personal protective equipment as specified in Table 1.

  • Do not eat, drink, or smoke when using this product.[1][3][4]

  • Wash hands thoroughly after handling.[1][2][4]

3. In Case of Exposure:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][2] Remove contaminated clothing.[3][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

1. Chemical Waste:

  • Dispose of this material and its container as hazardous waste.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[1][6]

2. Contaminated PPE and Materials:

  • Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[1]

  • Handle uncleaned containers like the product itself.[1]

Quantitative Data Summary

Table 2: Toxicological and Physical Data

ParameterValueReference
Acute Toxicity (Oral, Rat) LD50: 400 mg/kg[1][2]
Acute Toxicity (Oral, Mouse) LD50: 1380 mg/kg[2]
Melting Point 133 - 138 °C[4]
Boiling Point 220 - 228 °C @ 22 mmHg[4]
Occupational Exposure Limits No data available[1][2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Post-Handling A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated, Locked) A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Weighing & Preparation C->D E Experimental Use D->E F Segregate Chemical Waste E->F G Segregate Contaminated PPE E->G I Decontaminate Work Area E->I H Dispose via Licensed Contractor F->H G->H J Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.